Fmoc-Dap(Z)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHZCMBWKGJEC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373239 | |
| Record name | Fmoc-Dap(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-36-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204316-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Dap(Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Properties and Applications of Fmoc-Dap(Z)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(Z)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two distinct amine-protecting groups with orthogonal lability, offers synthetic chemists precise control over peptide chain elongation and side-chain modification. The Fmoc group on the α-amine is base-labile, allowing for its removal at each step of peptide synthesis, while the benzyloxycarbonyl (Z or Cbz) group on the β-amine side chain is stable to these basic conditions. This orthogonality is instrumental in the synthesis of complex peptides, including those with branched structures, cyclic architectures, and site-specific conjugations. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visual representations of the underlying synthetic workflows.
Core Properties of this compound
The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, storage, and application in peptide synthesis.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][3] |
| Molecular Weight | 460.48 g/mol | [2] |
| Appearance | White to off-white powder/solid | [2][4] |
| CAS Number | 204316-36-9 | [1][2][3] |
| Melting Point | 119 °C (predicted) | [4] |
| Boiling Point | 723.0 ± 60.0 °C (predicted) | [4] |
| Density | 1.320 ± 0.06 g/cm³ (predicted) | [4] |
| pKa | 3.57 ± 0.10 (predicted) | [4] |
Spectroscopic and Purity Data
| Parameter | Value | Source(s) |
| Assay | ≥95.0% | [2] |
| InChI Key | CDAHZCMBWKGJEC-QHCPKHFHSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis and the subsequent selective on-resin deprotection of the Z-group.
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines a standard cycle for the coupling of this compound to a resin-bound peptide chain.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Resin with a free N-terminal amine
-
Washing solvents: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent such as HATU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Cleavage of the Z (Cbz) Group
The Z-group can be selectively removed from the Dap side chain while the peptide remains attached to the resin, allowing for subsequent side-chain modification. This is typically achieved through catalytic transfer hydrogenation.
Materials:
-
Peptide-resin containing a Dap(Z) residue
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen donor: e.g., Ammonium formate (NH₄HCO₂) or Formic acid
-
Solvent: Anhydrous DMF or a mixture of DMF and isopropanol
Procedure:
-
Resin Preparation: Swell the peptide-resin containing the Dap(Z) residue in the chosen solvent system within a reaction vessel suitable for agitation.
-
Catalyst and Hydrogen Donor Addition:
-
Add the hydrogen donor, such as ammonium formate (10-20 equivalents relative to the peptide-resin), to the resin suspension.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% relative to the peptide-resin).
-
-
Reaction: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS to observe the disappearance of the Z-protected peptide and the appearance of the deprotected peptide. Reaction times can vary from a few hours to overnight depending on the peptide sequence and reaction conditions.
-
Catalyst Removal and Washing: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide.
-
Washing: Wash the resin extensively with the reaction solvent, followed by DCM and DMF to remove all traces of the hydrogen donor and any byproducts. The resin now has a free amine on the Dap side chain, ready for further modification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the application of this compound.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Caption: Orthogonal deprotection strategy for this compound on a solid support.
Caption: Workflow for on-resin side-chain modification utilizing the free β-amine of Dap.
References
- 1. Organocatalytic asymmetric transfer hydrogenation in aqueous media using resin-supported peptide having a polyleucine tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-Dap(Z)-OH), a key building block in modern peptide synthesis. This document details its chemical structure, physicochemical properties, and its application in the construction of complex peptides for therapeutic and research purposes. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) are provided, along with a discussion of the biological significance of peptides containing the 2,3-diaminopropionic acid (Dap) moiety.
Core Structure and Properties
Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. It is orthogonally protected at its α- and β-amino groups with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid- and hydrogenolysis-labile benzyloxycarbonyl (Z) group, respectively. This protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while the β-amino group remains protected, preventing unwanted side reactions and enabling site-specific modifications.
The unique structural features of this compound make it a valuable tool in drug design and the development of novel biomaterials.[1] Its incorporation into peptides can enhance their stability and solubility, crucial properties for therapeutic agents.[1]
Physicochemical Data
A summary of the key physicochemical properties of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is presented in the table below.
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-Dap(Z)-OH, Fmoc-3-(Z-amino)-L-alanine | [2] |
| CAS Number | 204316-36-9 | [2][3] |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [2] |
| Molecular Weight | 460.48 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95.0% | [3] |
| Storage | 2-8°C |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the Fmoc and Z groups, the methine and methylene protons of the fluorenyl group, the benzylic protons of the Z group, and the α- and β-protons of the diaminopropionic acid backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and carbamate groups, the aromatic carbons of the Fmoc and Z groups, and the aliphatic carbons of the diaminopropionic acid, fluorenyl, and benzyl moieties. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z ≈ 461.17. Characteristic fragmentation patterns would include the loss of the Fmoc group (m/z 222.1) and the Z group (m/z 108.0). |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), aromatic C=C stretching, and C-O stretching. |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is primarily utilized in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an this compound residue into a peptide chain on a solid support.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin for Fmoc SPPS)
-
Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid
-
Other Nα-Fmoc protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM)
-
Washing solvents: DMF, DCM, isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
SPPS Workflow for Incorporation of this compound
The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of this compound.
Caption: A simplified workflow for the incorporation of an this compound residue during solid-phase peptide synthesis.
Detailed Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF, DCM, and IPA to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Pre-activate a solution of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (if the N-terminus is to be free).
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the Z and other acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Biological Significance and Applications of Dap-Containing Peptides
Peptides incorporating 2,3-diaminopropionic acid have garnered significant interest in drug development and biomedical research due to their unique properties and biological activities.
pH-Responsive Peptides for Drug and Gene Delivery
The side chain of Dap has a pKa value that can be modulated by the local environment within a peptide.[4] This property has been exploited to create pH-responsive peptides.[5] These peptides are often designed to be cationic at the acidic pH of endosomes, which facilitates their interaction with and disruption of the endosomal membrane, leading to the release of therapeutic cargo (such as siRNA or other drugs) into the cytoplasm.[6][7] This mechanism enhances the efficiency of intracellular delivery.[8][9]
The following diagram illustrates the proposed mechanism of endosomal escape for a Dap-containing peptide designed for gene silencing.
Caption: Proposed mechanism of endosomal escape for a pH-responsive Dap-containing peptide delivering siRNA.
Antimicrobial Peptides
The incorporation of Dap into antimicrobial peptides (AMPs) can enhance their activity against a broad spectrum of pathogens, including bacteria and fungi. The cationic nature of the protonated Dap side chain is crucial for the initial electrostatic interaction with the negatively charged microbial membranes.[10] Following this initial binding, these peptides can disrupt the membrane integrity through various mechanisms, such as pore formation or the "carpet" model, leading to cell death.[11] The non-specific, membrane-disrupting mechanism of action of many AMPs makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[12]
Conclusion
Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid is a versatile and valuable building block for the synthesis of complex and functionally diverse peptides. Its orthogonal protecting groups provide the synthetic flexibility required for modern peptide chemistry, enabling the creation of novel therapeutic agents and research tools. The unique properties conferred by the 2,3-diaminopropionic acid residue, particularly in the design of pH-responsive delivery systems and potent antimicrobial peptides, highlight the significant potential of this compound in advancing drug development and biomedical research. This technical guide provides the foundational knowledge for researchers and scientists to effectively utilize Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound =95.0 204316-36-9 [sigmaaldrich.com]
- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]
- 6. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Fmoc-Dap(Z)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Dap(Z)-OH (Nα-Fmoc-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionic acid), a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
Core Molecular Attributes
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid, featuring orthogonal protecting groups. The Fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine is base-labile, while the Benzyloxycarbonyl (Z or Cbz) group on the beta-amine is stable to the basic conditions used for Fmoc removal, allowing for site-specific modifications in peptide synthesis.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][3][4][5] |
| Molecular Weight | 460.5 g/mol (or 460.48 g/mol ) | [1][2][3][4][5][6][7][8][9] |
| CAS Number | 204316-36-9 | [1][2][3][4] |
| Appearance | White to off-white powder/solid | |
| Purity | ≥95.0% | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis.[5] The presence of the β-amino group offers a site for various modifications, such as the introduction of labels, cross-linking agents, or the formation of cyclic peptides. The orthogonal protection strategy is pivotal, enabling the selective deprotection of the α-amino group for peptide chain elongation while the β-amino group remains protected by the Z group.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Step-by-Step Procedure
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Coupling of this compound:
-
A solution of this compound (3-4 equivalents relative to the resin loading) and a coupling agent like HBTU or HATU (3-4 equivalents) in DMF is prepared.
-
DIEA (6-8 equivalents) is added to the solution to activate the amino acid.
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours.
-
The completion of the coupling reaction can be monitored using a Kaiser test.
-
After the reaction is complete, the resin is washed with DMF and DCM.
-
-
Peptide Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed using the procedure in step 2.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Z group on the Dap residue) are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-4 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow for incorporating an this compound residue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. This compound ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Complex Peptide Synthesis: An In-depth Guide to Orthogonally Protected Amino Acids
For researchers, scientists, and professionals in drug development, the precise and controlled assembly of amino acids is fundamental to the creation of novel peptides and therapeutics. This technical guide delves into the core principles of orthogonal protection in peptide chemistry, a strategy that underpins the synthesis of complex, multi-functional peptide molecules. By employing a suite of protecting groups with distinct chemical labilities, researchers can achieve the selective modification and elongation of peptide chains with high fidelity.
At its heart, the principle of orthogonality in peptide synthesis revolves around the use of multiple classes of protecting groups within a single molecule. Each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[1][2] This powerful concept allows for the meticulous, stepwise construction of intricate peptide architectures, including branched and cyclic peptides, as well as those incorporating post-translational modifications.[1][3][4]
A typical peptide synthesis strategy employs three distinct categories of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][5]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or the introduction of labels, and can be removed without disturbing the temporary or permanent protecting groups.[1]
Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl
Two primary strategies have historically dominated the field of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches. The choice between these is dictated by the specific characteristics of the target peptide, including its sequence, complexity, and the presence of sensitive functionalities.
The Fmoc/tBu strategy is predicated on a fully orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups such as tert-butyl (tBu).[6][7] This allows for the repeated removal of the Fmoc group with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the side-chain protecting groups.[5][8]
Conversely, the Boc/Bzl strategy relies on graded acid lability, making it a quasi-orthogonal system.[6] The Nα-amino group is protected by the highly acid-labile tert-butoxycarbonyl (Boc) group, which is removed by moderate acids like trifluoroacetic acid (TFA).[8][9] The side-chain protecting groups are typically benzyl (Bzl)-based, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[6]
Quantitative Data on Protecting Group Stability
The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.
| Protecting Group | Chemical Class | Cleavage Condition | Stable To |
| Fmoc | Base-labile | 20% Piperidine in DMF | Acid, Hydrogenolysis |
| Boc | Acid-labile | Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |
| Cbz (Z) | Hydrogenolysis-labile | H₂/Pd | Acid, Base |
| tBu (tert-butyl) | Acid-labile | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Bzl (benzyl) | Hydrogenolysis-labile | Strong Acid (e.g., HF) | Base |
| Trt (trityl) | Highly Acid-labile | 1% TFA in DCM | Base, Hydrogenolysis |
| Dde | Hydrazine-labile | 2% Hydrazine in DMF | Acid, Base |
| ivDde | Hydrazine-labile | 2% Hydrazine in DMF | Acid, Base |
| Alloc | Palladium(0)-labile | Pd(PPh₃)₄/Scavenger | Acid, Base |
Experimental Protocols
The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[5]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]
-
Amino Acid Coupling:
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[5]
-
-
Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Suspend the resin in 50% (v/v) TFA in DCM. Shake at room temperature for 3 minutes, filter, and repeat with a fresh portion of 50% TFA in DCM for 5 minutes.[8]
-
Washing: Wash the resin three times with DCM.[8]
-
Neutralization: Wash the resin three times with 5% (v/v) diisopropylethylamine (DIPEA) in DCM to neutralize the TFA salt.[8]
-
Washing: Wash the resin with DCM (5 x 1 min).[5]
-
Amino Acid Coupling:
-
Activation Mixture Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.[5]
-
Filtration: Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[5]
-
Coupling: Add the filtered activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[5]
-
-
Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
Protocol 3: Selective Removal of an Alloc Group
This protocol is for the selective deprotection of a side chain protected with an allyloxycarbonyl (Alloc) group, often used in the synthesis of cyclic or branched peptides.
-
Resin Preparation: Swell the fully protected peptide-resin in DCM.
-
Alloc Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 30 minutes. Repeat this step two more times.
-
-
Washing: Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF to remove the palladium catalyst and scavenger byproducts.
Visualizing Orthogonal Protection Strategies
The logical flow and distinct chemical environments of orthogonal protection strategies can be effectively visualized using diagrams.
Caption: Principle of orthogonal protection.
Caption: Fmoc/tBu solid-phase peptide synthesis workflow.
Caption: Boc/Bzl solid-phase peptide synthesis workflow.
Applications in Advanced Peptide Synthesis
The true power of orthogonal protection is realized in the synthesis of non-linear and modified peptides.
Cyclic Peptides: The synthesis of cyclic peptides requires the selective deprotection of two side chains to form a lactam bridge, for example.[3] This is often achieved by protecting the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn) with mutually orthogonal protecting groups. For instance, the side chain of Asp might be protected with an allyl ester, while the side chain of Lys is protected with a Dde group. The allyl group can be removed with a palladium catalyst, and the Dde group with hydrazine, allowing for the specific formation of a peptide bond between these two side chains while the rest of the peptide remains protected.[4]
Phosphopeptides: The synthesis of phosphopeptides, which are crucial for studying cellular signaling, presents unique challenges due to the acid sensitivity of the phosphate group.[10][11] In Fmoc-based synthesis, the phosphate group is often protected with a benzyl group, which is stable to the basic conditions used for Fmoc removal but can be cleaved during the final acidolytic cleavage.[10] The use of alternative Nα-protecting groups like Bpoc, which is removed under milder acidic conditions than Boc, can also be advantageous in preserving the delicate phosphate moiety.[11]
The strategic application of orthogonally protected amino acids is an indispensable tool for the modern peptide chemist. A thorough understanding of the diverse array of available protecting groups, their specific cleavage conditions, and their compatibility with one another is paramount for the successful design and execution of any synthetic peptide endeavor. This mastery of orthogonal protection strategies opens the door to the creation of increasingly complex and potent peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Architect's Tools: A Technical Guide to Fmoc and Z Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary modifications that shield reactive functionalities and prevent unwanted side reactions. Among the most pivotal of these are the α-amino protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z or Cbz) groups standing as two of the most established and widely utilized tools in the peptide chemist's arsenal.
This in-depth technical guide explores the core principles, applications, and comparative performance of the Fmoc and Z protecting groups. It provides a comprehensive overview of their chemical nature, mechanisms of action, and the strategic considerations that guide their selection in modern peptide synthesis, from solid-phase to solution-phase methodologies.
Core Principles and Chemical Nature
The primary role of both Fmoc and Z groups is to temporarily block the nucleophilic α-amino group of an amino acid, thereby preventing its unintended reaction during the formation of a peptide bond.[1][2] While both are carbamate-based protecting groups, their distinct chemical structures underpin their divergent lability and, consequently, their primary applications in peptide synthesis.
The Fmoc Group: The 9-fluorenylmethoxycarbonyl group is renowned for its base-lability.[3][4] The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic, facilitating its removal under mild basic conditions, typically with a secondary amine like piperidine.[3][5] This unique characteristic is the cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[6]
The Z Group: The benzyloxycarbonyl group, introduced by Bergmann and Zervas, was the first protecting group to enable controlled, stepwise peptide synthesis.[7] It is characterized by its stability under both acidic and basic conditions commonly used for other protecting groups.[1] The Z group is typically removed via catalytic hydrogenolysis or under strong acidic conditions, making it a valuable tool in classical solution-phase peptide synthesis.[1][8][9]
Comparative Analysis: Fmoc vs. Z
The choice between Fmoc and Z protecting groups is fundamentally dictated by the overall synthetic strategy, with each offering distinct advantages and disadvantages.
| Feature | Fmoc (9-fluorenylmethoxycarbonyl) | Z (Benzyloxycarbonyl) |
| Chemical Nature | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu[1] | Urethane-type, introduced via benzyl chloroformate[1] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[1] | Solution-Phase Peptide Synthesis[1] |
| Protection Conditions | Typically aqueous alkaline conditions[1] | Typically aqueous alkaline conditions[1] |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF)[1] | Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/acetic acid)[1] |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu)[1][6] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc)[1] |
| Key Advantages | Milder deprotection, automation-friendly, real-time monitoring via UV absorbance of dibenzofulvene byproduct[4][] | Stable to a wide range of conditions, crystalline derivatives aid in purification, can suppress racemization |
| Common Side Reactions | Diketopiperazine formation at the dipeptide stage, aspartimide formation, piperidine adducts with C-terminal cysteine[11] | Incomplete removal, side reactions with sulfur-containing amino acids during hydrogenolysis[2] |
| Coupling Efficiency | Generally high, often exceeding 99% in SPPS[] | High in solution-phase, but can be affected by steric hindrance[12] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental sequences is crucial for understanding the practical application of these protecting groups.
Chemical Structures and Deprotection Mechanisms
Caption: Deprotection of Fmoc and Z groups.
Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc Chemistry
Caption: The cyclical workflow of Fmoc-SPPS.
Solution-Phase Peptide Synthesis Workflow using Z-Chemistry
Caption: A typical workflow for solution-phase synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis.
Fmoc-SPPS: General Protocol for a Single Coupling Cycle
This protocol outlines a standard manual procedure for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., 0.5 M HCTU in DMF)
-
Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times) to prepare for the next cycle or for drying.
Solution-Phase Synthesis: Z-Group Protection of an Amino Acid
This protocol describes the protection of the α-amino group of an amino acid with the benzyloxycarbonyl (Z) group.
Materials:
-
Amino acid
-
Benzyl chloroformate (Cbz-Cl or Z-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents) or 1 M NaOH (2.0 equivalents) in a flask, cooling in an ice bath.
-
Addition of Z-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The pH should be maintained in the alkaline range (pH 8-10).
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the Z-protected amino acid should form.
-
-
Extraction and Isolation:
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Z-protected amino acid, which can often be purified by recrystallization.[7]
-
Z-Group Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Z-group from a protected peptide.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas.
-
If using an apparatus, evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[8]
-
Conclusion
The Fmoc and Z protecting groups represent two distinct yet complementary strategies in the art and science of peptide synthesis. The base-labile Fmoc group has become the cornerstone of modern, automated solid-phase peptide synthesis, enabling the rapid and efficient construction of complex peptides.[3][13] Its orthogonality with acid-labile side-chain protecting groups forms a robust and versatile synthetic platform.[4][6]
Conversely, the Z group, with its stability to a broad range of conditions and its removal by hydrogenolysis, remains a powerful tool for solution-phase synthesis, particularly for the preparation of peptide fragments and in synthetic schemes requiring orthogonal protection strategies not easily accommodated by Fmoc chemistry.[1][14]
A thorough understanding of the chemical properties, reaction mechanisms, and practical considerations of both the Fmoc and Z protecting groups is essential for researchers, scientists, and drug development professionals. The ability to judiciously select and apply these foundational tools is critical for the successful synthesis of high-purity, well-characterized peptides for a wide array of applications, from basic research to the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biosynth.com [biosynth.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to the Applications of Fmoc-3-(Z-amino)-L-alanine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fmoc-3-(Z-amino)-L-alanine in Peptide Engineering
In the landscape of modern peptide design and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based molecules. These unique building blocks offer a gateway to novel functionalities, improved stability, and tailored biological activities. Among these, Fmoc-3-(Z-amino)-L-alanine , also known as Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (Fmoc-Dap(Z)-OH), stands out as a particularly versatile tool.
This technical guide provides a comprehensive overview of the applications of Fmoc-3-(Z-amino)-L-alanine in peptide design. We will delve into its core utility, which lies in the orthogonal protection of its two amino groups. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, compatible with standard solid-phase peptide synthesis (SPPS), while the β-amino group of the side chain is protected by the hydrogenolysis- or acid-labile benzyloxycarbonyl (Z) group. This orthogonal scheme allows for the selective deprotection and modification of the side-chain amine, opening up a vast array of possibilities for creating complex peptide architectures.
This guide will cover the strategic incorporation of Fmoc-3-(Z-amino)-L-alanine into peptide sequences, provide detailed experimental protocols for its use, and explore its applications in the design of constrained peptides, peptidomimetics, and bioactive conjugates.
Core Applications in Advanced Peptide Design
The unique structural feature of Fmoc-3-(Z-amino)-L-alanine, a primary amine on its side chain, serves as a versatile chemical handle for a multitude of peptide modifications.
Synthesis of Constrained and Cyclic Peptides
Peptide cyclization is a widely employed strategy to improve metabolic stability, receptor affinity, and selectivity. The side-chain amine of the 3-amino-L-alanine residue, once deprotected, can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic acid or glutamic acid. This allows for the creation of side-chain-to-tail or side-chain-to-side-chain cyclized peptides with enhanced conformational rigidity.
Development of Peptidomimetics
Fmoc-3-(Z-amino)-L-alanine is a valuable building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The side-chain amine can be functionalized to introduce non-peptidic moieties, altering the peptide backbone and improving resistance to proteolytic degradation.
Site-Specific Conjugation and Labeling
The selective deprotection of the Z-group on the solid support allows for the site-specific attachment of various molecules to the peptide chain. This includes:
-
Polyethylene glycol (PEG)ylation: To improve solubility and circulation half-life.
-
Lipidation: To enhance membrane permeability and cellular uptake.
-
Attachment of fluorescent dyes or biotin: For use in diagnostic assays and imaging.
-
Conjugation of cytotoxic drugs: To create targeted peptide-drug conjugates for cancer therapy.
Lanthionine Surrogates
Lanthionine bridges are characteristic features of lantibiotics, a class of potent antimicrobial peptides. Fmoc-3-(Z-amino)-L-alanine can be used in the synthesis of lanthionine mimics, where the thioether bond is replaced with a more stable linkage, to generate novel antimicrobial peptides with improved properties.[1][2]
Quantitative Data and Reagent Comparison
The success of incorporating sterically hindered or unusual amino acids like Fmoc-3-(Z-amino)-L-alanine in SPPS is highly dependent on the choice of coupling reagent. While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the following table summarizes the general performance of common coupling reagents for challenging couplings.
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA. |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used reagents. |
| PyBOP | Phosphonium Salt | High | High | Low | Good for challenging couplings, byproducts are generally not problematic. |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low to Moderate | Cost-effective, but may require longer reaction times or double coupling for hindered residues. |
| COMU | Uronium/Aminium | Very Fast | Very High | Very Low | A newer generation reagent with excellent performance, often superior to HBTU. |
Data compiled from general knowledge in solid-phase peptide synthesis for sterically hindered amino acids.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of Fmoc-3-(Z-amino)-L-alanine and the subsequent orthogonal deprotection of its side chain.
Protocol 1: Incorporation of Fmoc-3-(Z-amino)-L-alanine in Fmoc-SPPS
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-(Z-amino)-L-alanine (this compound)
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5 minutes. b. Drain the solution. c. Treat the resin again with 20% piperidine in DMF for 15-20 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Coupling Reaction: a. Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Z-Group from the 3-Amino-L-alanine Side Chain
This protocol describes the selective removal of the benzyloxycarbonyl (Z) group from the side chain of the incorporated Dap residue while the peptide remains on the solid support. This is typically achieved through catalytic transfer hydrogenolysis.
Materials:
-
Peptide-resin containing the this compound residue (with the N-terminal Fmoc group either on or off, depending on the subsequent step)
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate or formic acid as the hydrogen donor
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Catalyst Suspension: In a separate flask, suspend 10% Pd/C (a catalytic amount, e.g., 0.1-0.2 equivalents relative to the Z-protected amine) in DMF under an inert atmosphere.
-
Hydrogen Donor Addition: Dissolve ammonium formate (10-20 equivalents) in DMF and add it to the resin suspension.
-
Hydrogenolysis Reaction: a. Add the Pd/C suspension to the resin. b. Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. c. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Catalyst Removal: Once the deprotection is complete, filter the resin and wash it extensively with DMF to remove the palladium catalyst and byproducts.
-
Washing: Wash the resin with DCM and dry it under vacuum. The resin is now ready for the subsequent side-chain modification.
Visualizing Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Signaling Pathway Modulation
Peptides containing 3-amino-L-alanine can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), thereby modulating intracellular signaling pathways. The incorporation of this non-natural amino acid can influence the peptide's conformation and binding affinity, potentially leading to agonistic or antagonistic effects.
The diagram below illustrates a generic GPCR signaling pathway that could be modulated by a peptide agonist containing 3-amino-L-alanine.
Conclusion
Fmoc-3-(Z-amino)-L-alanine is a powerful and versatile building block in the arsenal of peptide chemists. Its orthogonal protection scheme provides a strategic advantage for the synthesis of complex peptides with tailored properties. By enabling site-specific modifications, it facilitates the development of constrained peptides, peptidomimetics, and peptide conjugates with enhanced therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this unique amino acid in their peptide design and drug discovery efforts. Careful optimization of coupling and deprotection conditions, guided by diligent monitoring, will ensure the successful synthesis of novel and impactful peptide-based molecules.
References
An In-depth Technical Guide on the Core Principles of Using Fmoc-Dap(Z)-OH in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(Z)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in modern peptide synthesis. As a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), it offers a unique scaffold for the introduction of specific modifications into peptide structures. The strategic placement of orthogonal Fmoc and Z protecting groups on the α- and β-amino functionalities, respectively, allows for selective deprotection and subsequent functionalization. This capability is invaluable for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptide conjugates designed for therapeutic or diagnostic applications.
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of this compound in research. It details its chemical properties, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and protocols for the selective removal of its protecting groups. Furthermore, this guide presents quantitative data to inform experimental design and outlines potential applications in modulating biological pathways.
Core Principles and Chemical Properties
This compound is a white to off-white powder with the chemical formula C₂₆H₂₄N₂O₆ and a molecular weight of 460.48 g/mol .[1] The key to its utility lies in the orthogonal nature of its two protecting groups:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] Its removal is a standard step in each cycle of Fmoc-based SPPS, allowing for the stepwise elongation of the peptide chain.
-
Z (Benzyloxycarbonyl or Cbz) group: This group protects the β-amino group on the side chain. It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from most resins.[4] The Z group can be selectively removed by catalytic hydrogenation, providing a strategic point for side-chain modification.[5]
This orthogonality allows for the precise and site-specific modification of the Dap side chain after its incorporation into a peptide sequence.
Data Presentation: Physicochemical Properties
For clarity and easy comparison, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |
| Molecular Weight | 460.48 g/mol | [1] |
| CAS Number | 204316-36-9 | [6] |
| Appearance | White to off-white powder | |
| Purity (Assay) | ≥95.0% |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Incorporation of this compound into a Peptide Chain
This protocol outlines the manual Fmoc-SPPS process for coupling this compound to a resin-bound peptide.
Materials:
-
Fmoc-protected resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by blue beads).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated with fresh reagents.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat the Fmoc deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Selective On-Resin Deprotection of the Z-group
This protocol describes the removal of the Z-group from the Dap side chain using catalytic transfer hydrogenation while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the Dap(Z) residue
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen donor: Ammonium formate or 1,4-cyclohexadiene
-
Solvent: Anhydrous DMF or a mixture of DMF and isopropanol
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel equipped for stirring or shaking
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent system within the reaction vessel.
-
Catalyst and Hydrogen Donor Addition:
-
Under a stream of inert gas, carefully add the 10% Pd/C catalyst (typically 1-2 weight equivalents relative to the resin).
-
Add the hydrogen donor. For ammonium formate, use a 10-20 fold molar excess relative to the Z-protected amine. For 1,4-cyclohexadiene, a large excess is also used.
-
-
Reaction:
-
Seal the reaction vessel and agitate the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) to ensure good mixing of the resin, catalyst, and reagents.
-
Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction time can vary from a few hours to overnight.
-
-
Catalyst Removal and Washing:
-
Once the deprotection is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to handle the catalyst appropriately as it can be pyrophoric.
-
Wash the resin extensively with DMF, isopropanol, and DCM to remove all traces of the catalyst and reaction byproducts.
-
-
Side-Chain Modification: The resin with the now free β-amino group of the Dap residue is ready for subsequent side-chain modification.
Final Cleavage and Purification
This is a general protocol for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the other amino acids in the peptide sequence.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Cleavage:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[7]
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Modification
Caption: Workflow for the synthesis and side-chain modification of a peptide containing Dap(Z).
Potential Role in Modulating DAP12 Signaling
Diaminopropionic acid-containing peptides could potentially be designed to interact with signaling pathways involving proteins with "DAP" in their names, such as the DNA-damage-regulated protein (DAP) family or the DAP12 signaling protein. For instance, DAP12 is a transmembrane signaling polypeptide that plays a crucial role in the activation of natural killer (NK) cells.[8] A synthetic peptide containing Dap could be designed to mimic or block interactions within this pathway. The diagram below illustrates a simplified representation of the DAP12 signaling cascade.
Caption: Simplified DAP12 signaling pathway and a hypothetical point of intervention for a Dap-containing peptide.
Conclusion
This compound is a versatile and powerful tool in the arsenal of peptide chemists. Its unique orthogonal protection scheme provides a gateway to a wide array of complex and modified peptides that would otherwise be challenging to synthesize. By understanding the core principles of its chemistry and employing the detailed protocols provided in this guide, researchers can effectively harness the potential of this compound to advance their research in drug discovery, materials science, and fundamental biological studies. The ability to introduce site-specific modifications opens up possibilities for fine-tuning the biological activity, stability, and pharmacokinetic properties of peptides, making this compound an indispensable reagent for the development of next-generation peptide-based therapeutics and research tools.
References
- 1. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects [mdpi.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. DAP12: a key accessory protein for relaying signals by natural killer cell receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Dap(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly abbreviated as Fmoc-Dap(Z)-OH, is a pivotal building block in modern peptide synthesis. Its unique trifunctional nature, possessing a carboxylic acid and two differentially protected amino groups, offers exceptional versatility for the creation of complex and modified peptides. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and an exploration of the underlying chemical principles that govern its use in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its core structure consists of a 2,3-diaminopropionic acid backbone where the α-amino group is protected by a base-labile Fmoc group, and the β-amino group is shielded by an acid-labile Z group. This orthogonal protection scheme is central to its utility in peptide chemistry.
General Properties
| Property | Value | Reference |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid | [1][2] |
| Synonyms | Fmoc-L-Dap(Z)-OH, Nα-Fmoc-Nβ-Cbz-L-diaminopropionic acid | [2] |
| CAS Number | 204316-36-9 | [2][3][4] |
| Appearance | White to off-white powder/solid | [2] |
| Storage | 2-8°C, desiccated |
Structural and Molecular Data
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1][2][5] |
| Molecular Weight | 460.48 g/mol | [2][5] |
| Exact Mass | 460.1634 Da | [1] |
| InChI Key | CDAHZCMBWKGJEC-QHCPKHFHSA-N | [1][2] |
| SMILES | O=C(O)--INVALID-LINK--CNC(=O)OCc4ccccc4 | [2] |
Predicted Physical Properties
| Property | Value | Source |
| Melting Point | >135 °C (decomposition) | [6] |
| Boiling Point | 723.0 ± 60.0 °C | Predicted |
| Density | 1.320 ± 0.06 g/cm³ | Predicted |
| pKa | 3.57 ± 0.10 | Predicted |
| XLogP3 | 3.9 | [1] |
Chemical Structure and Reactivity
The chemical behavior of this compound is dictated by its three key functional groups: the carboxylic acid, the Fmoc-protected α-amine, and the Z-protected β-amine.
Caption: Chemical structure of this compound.
The carboxylic acid group is readily activated for amide bond formation using standard coupling reagents in SPPS. The Fmoc group is stable to acidic conditions but is cleaved by secondary amines like piperidine. Conversely, the Z group is stable to the basic conditions used for Fmoc removal but can be cleaved by strong acids or catalytic hydrogenation. This orthogonality is the cornerstone of its utility, allowing for selective deprotection and modification of the α- and β-amino groups.
Experimental Protocols
Synthesis of this compound
Caption: Conceptual synthesis workflow for this compound.
-
Selective Protection of the β-Amino Group: The synthesis would commence with L-2,3-diaminopropionic acid. The more nucleophilic β-amino group would be selectively protected using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid (H-Dap(Z)-OH).
-
Protection of the α-Amino Group: The resulting intermediate, H-Dap(Z)-OH, would then be reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions to introduce the Fmoc group onto the α-amino group, yielding the final product, this compound.
-
Purification: The final product would be purified by crystallization or column chromatography.
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Caption: General workflow for coupling this compound in SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) followed by DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF. Add a base (e.g., DIPEA, 4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Orthogonal Deprotection
The key feature of this compound is the ability to selectively deprotect either the α- or β-amino group.
Caption: Orthogonal deprotection pathways for this compound.
-
Fmoc Group Removal: As described in the coupling protocol, the Fmoc group is removed using a solution of 20% piperidine in DMF. This exposes the α-amino group for further peptide chain elongation.
-
Z Group Removal: The Z group is stable to the basic conditions of Fmoc deprotection. It can be removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA). Alternatively, for on-resin side-chain modification, the Z group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), although this is less common in standard SPPS due to the solid support.
Spectroscopic Data
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons (Fmoc and Z groups): Multiple signals in the range of 7.2-7.8 ppm.
-
CH and CH₂ of Fmoc group: Signals around 4.2-4.5 ppm.
-
CH₂ of Z group: A singlet around 5.1 ppm.
-
α-CH of Dap: A multiplet around 4.4-4.6 ppm.
-
β-CH₂ of Dap: Two diastereotopic protons appearing as multiplets around 3.5-3.8 ppm.
-
NH Protons: Broad signals that may be exchangeable with D₂O.
Expected ¹³C NMR (in CDCl₃):
-
Carbonyl Carbons (Carboxyl, Fmoc, Z): Signals in the range of 155-175 ppm.
-
Aromatic Carbons (Fmoc and Z): Multiple signals between 120-145 ppm.
-
CH and CH₂ of Fmoc group: Signals around 47 and 67 ppm.
-
CH₂ of Z group: A signal around 67 ppm.
-
α-C of Dap: A signal around 54 ppm.
-
β-C of Dap: A signal around 42 ppm.
Expected IR (KBr pellet):
-
N-H Stretching: Broad bands around 3300 cm⁻¹.
-
C=O Stretching (Carboxyl and Carbamates): Strong absorptions in the range of 1680-1750 cm⁻¹.
-
Aromatic C=C Stretching: Peaks around 1450-1600 cm⁻¹.
Expected Mass Spectrometry (ESI-MS):
-
[M+H]⁺: 461.17 m/z
-
[M+Na]⁺: 483.15 m/z
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool for a variety of applications:
-
Introduction of Side-Chain Functionality: The β-amino group, once deprotected, serves as a versatile handle for the introduction of various modifications, such as fluorescent labels, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic payloads for the development of antibody-drug conjugates (ADCs).
-
Peptide Cyclization: The β-amino group can be used to form lactam bridges with a C-terminal carboxyl group or the side chain of an acidic amino acid, leading to the synthesis of cyclic peptides with constrained conformations and potentially enhanced biological activity and stability.
-
Synthesis of Branched Peptides: The deprotected β-amino group can serve as an initiation point for the synthesis of a second peptide chain, resulting in the formation of branched or "dendrimeric" peptides.
-
Development of Peptidomimetics: The diaminopropionic acid backbone can be used to create novel peptidomimetics with altered pharmacokinetic and pharmacodynamic properties.
Potential Side Reactions
While a powerful tool, the use of this compound in SPPS is not without potential challenges. Researchers should be aware of the following potential side reactions:
-
Diketopiperazine Formation: During the deprotection of the second amino acid in a peptide chain, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is particularly prevalent if the C-terminal residue is proline or glycine.
-
Aspartimide Formation: Although less common with Dap compared to aspartic acid, the potential for aspartimide formation exists, especially under prolonged basic conditions during Fmoc deprotection. This can lead to racemization and the formation of β-peptide linkages upon ring opening.
-
Incomplete Deprotection or Coupling: As with any SPPS, incomplete Fmoc deprotection or incomplete coupling of this compound can lead to the formation of deletion sequences in the final peptide product. Careful monitoring of each step is crucial.
Conclusion
This compound is an indispensable reagent for advanced peptide synthesis, enabling the creation of complex and modified peptides with high precision. Its orthogonal protection scheme allows for the selective manipulation of the α- and β-amino groups, opening up a wide array of possibilities for drug discovery and development. A thorough understanding of its physical and chemical properties, coupled with optimized experimental protocols, will empower researchers to fully harness the potential of this versatile building block in their scientific endeavors.
References
A Technical Guide to the Stereochemistry of Fmoc-L-Dap(Z)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemical properties of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, commonly referred to as Fmoc-Dap(Z)-OH. A comprehensive understanding of its stereochemistry is critical for its effective application in the synthesis of peptides with defined three-dimensional structures and biological activities. This document outlines the correct stereochemical assignment, physicochemical properties, and detailed experimental protocols for its synthesis, analysis, and incorporation into peptide chains.
Stereochemical Assignment and Nomenclature
The stereochemistry of this compound is centered at the alpha-carbon (Cα) of the diaminopropionic acid backbone. It is crucial to note that while the common abbreviation "Dap" might imply a D-configuration, the commercially available and widely used this compound is, in fact, the L-enantiomer.
The correct IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid .[1] The "(2S)" designation unequivocally assigns the S-configuration to the chiral center at the alpha-carbon, which corresponds to the L-configuration for amino acids. This is further supported by synonyms frequently used by chemical suppliers, such as "Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid" and "Fmoc-3-(Z-amino)-L-alanine".[2]
To avoid ambiguity, this guide will henceforth refer to the compound as Fmoc-L-Dap(Z)-OH .
Physicochemical and Stereochemical Properties
The stereochemical purity of Fmoc-L-Dap(Z)-OH is a critical quality attribute that directly impacts the stereochemical integrity of the final peptide. The following table summarizes key physicochemical and stereochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |
| Molecular Weight | 460.48 g/mol | |
| Appearance | White to off-white solid | |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| CAS Number | 204316-36-9 | |
| Typical Purity (HPLC) | ≥95.0% | |
| Enantiomeric Purity | Typically >99% (enantiomeric excess) | |
| Specific Optical Rotation ([α]D²⁰) | For the D-enantiomer: +7 ± 1º (c=1 in MeOH). Therefore, for the L-enantiomer, the expected value is approximately -7 ± 1º (c=1 in MeOH). | [3] |
Synthesis of Fmoc-L-Dap(Z)-OH
The synthesis of Fmoc-L-Dap(Z)-OH involves the orthogonal protection of the α- and β-amino groups of L-2,3-diaminopropionic acid (L-Dap). A representative synthetic scheme is outlined below, adapted from procedures for similar orthogonally protected diaminopropionic acid derivatives.[4]
References
Methodological & Application
Application Notes: Solid-Phase Synthesis of Peptides Containing N-α-Fmoc-N-β-Z-L-diaminopropionic acid (Fmoc-Dap(Z)-OH)
Introduction
L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side-chain primary amine provides a versatile handle for various modifications, including lipidation, PEGylation, cyclization, and the attachment of labels or drug conjugates.[1] In solid-phase peptide synthesis (SPPS), proper protection of this side-chain amine is crucial to prevent undesired branching.
This document provides a detailed protocol for the incorporation of Fmoc-Dap(Z)-OH into a peptide sequence using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, traditionally used in solution-phase synthesis.[2] Its use as a side-chain protecting group in Fmoc-SPPS is less common because it is not cleaved by the standard trifluoroacetic acid (TFA) cocktails used for final peptide deprotection and cleavage from the resin.[2][3] The Z group is typically removed by catalytic hydrogenolysis or strong acids like HF.[2][3]
Therefore, a two-stage deprotection strategy is required: first, cleavage of the peptide from the solid support and removal of other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) with TFA; second, removal of the Z group from the Dap side chain in solution via hydrogenolysis. This approach maintains the integrity of the Z group throughout the synthesis and allows for its selective removal after the peptide has been cleaved from the resin.
Experimental Protocols
This protocol outlines the manual synthesis of a peptide containing a Dap(Z) residue on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
1. Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.3 - 0.8 mmol/g loading)
-
Amino Acids: N-α-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH).[4][5]
-
Specialty Amino Acid: this compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).
-
Reagents for Coupling: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/PyBOP.[6]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[6]
-
Reagents for Deprotection: 20% (v/v) Piperidine in DMF.[4][7]
-
Cleavage Cocktail (Reagent K modified): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). A simpler cocktail like TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) can also be used if the sequence does not contain sensitive residues like Cys, Met, or Trp.
-
Reagents for Z-Group Removal: Palladium on carbon (Pd/C, 10%), Methanol (MeOH) or Acetic Acid, Hydrogen gas (H₂).
-
Monitoring: Ninhydrin (Kaiser) test reagents.
2. Step-by-Step Synthesis Protocol
2.1. Resin Preparation
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Swell the resin in DMF for 1 hour, then drain the solvent.[7]
2.2. N-terminal Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
2.3. Amino Acid Coupling (Standard Cycle)
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
2.4. Incorporation of this compound
-
Follow the standard amino acid coupling protocol (Section 2.3), using this compound as the amino acid. Due to potential steric hindrance, extending the coupling time to 3-4 hours or using a more potent activator like HATU may be beneficial.
2.5. Peptide Chain Elongation
-
Repeat the Fmoc deprotection (2.2) and amino acid coupling (2.3) cycles until the desired peptide sequence is assembled.
2.6. Final Cleavage and Side-Chain Deprotection (excluding Dap(Z))
-
After the final coupling, perform a final Fmoc deprotection (Section 2.2).
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin.[9][10]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin, and all side-chain protecting groups except for the Z group on the Dap residue are removed.
2.7. Post-Cleavage Removal of the Z-Group (Hydrogenolysis)
-
Dissolve the crude, Z-protected peptide in a suitable solvent such as methanol or aqueous acetic acid.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Stir the suspension under a positive pressure of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by HPLC or Mass Spectrometry until the Z group is completely removed (typically 4-24 hours).
-
Once complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Lyophilize the filtrate to obtain the final, fully deprotected crude peptide.
2.8. Purification
-
Purify the final crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical RP-HPLC and Mass Spectrometry to confirm purity and identity.
Data Presentation
The following table summarizes the quantitative parameters for a typical 0.1 mmol scale synthesis.
| Parameter | Reagent/Condition | Molar Excess (vs. Resin) | Volume/Time | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 2 x 5 mL | UV absorbance of fulvene-piperidine adduct |
| (1x 5 min, 1x 15 min) | ||||
| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 eq. | As needed | Kaiser Test |
| HCTU | 2.9 eq. | 1-2 hours | ||
| DIPEA | 6.0 eq. | |||
| Final Cleavage | Cleavage Cocktail | N/A | 5-10 mL | HPLC analysis of a microcleavage sample |
| 2-3 hours | ||||
| Z-Group Removal | 10% Pd/C Catalyst | 10-20% (w/w) | 4-24 hours | HPLC / Mass Spectrometry |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and deprotection of a peptide containing a Dap(Z) residue.
Caption: Workflow for Fmoc-SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Fmoc-Dap(Z)-OH in a Peptide Synthesizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(Z)-OH, N-α-(9-fluorenylmethyloxycarbonyl)-N-β-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid, is a valuable non-proteinogenic amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique structure, featuring two distinct amine-protecting groups, allows for the strategic introduction of a primary amine on the peptide side chain. This functionality serves as a versatile handle for a wide range of post-synthetic modifications, including peptide cyclization, branching, and the attachment of various moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains. The orthogonality of the Fmoc and Z protecting groups is central to its utility, enabling selective deprotection and modification at specific points in the peptide sequence.
The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation using a solution of piperidine in a suitable solvent. The β-amino group of the diaminopropionic acid side chain is protected by the benzyloxycarbonyl (Z) group. The Z group is stable to the basic conditions of Fmoc deprotection and the acidic conditions used to remove many common side-chain protecting groups (e.g., Boc, tBu, Trt), making it an excellent orthogonal protecting group. This allows for the completion of the linear peptide sequence followed by the selective removal of the Z group on the solid support to unmask the side-chain amine for further modification.
These application notes provide a comprehensive guide to the use of this compound in automated or manual Fmoc-based solid-phase peptide synthesizers.
Data Presentation
The successful incorporation and modification of this compound in a peptide sequence relies on high efficiency at each step of the synthesis. The following table summarizes the expected performance and key parameters.
| Parameter | Recommended Reagents | Typical Equivalents (relative to resin loading) | Expected Efficiency/Purity | Monitoring Method |
| Coupling | This compound, HBTU/HATU, DIPEA | 3-5 eq. Amino Acid, 2.9-4.9 eq. Coupling Reagent, 6-10 eq. Base | > 99% | Kaiser Test (Ninhydrin Test) |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | > 99% | UV monitoring of dibenzofulvene adduct |
| On-Resin Z-Group Deprotection | Palladium on Carbon (Pd/C), Formic Acid | Catalytic Pd/C, Excess Formic Acid | > 95% (variable) | TNBS (Trinitrobenzene sulfonic acid) Test |
| Final Cleavage and Deprotection | TFA, TIS, H₂O | 95 : 2.5 : 2.5 (v/v/v) | Sequence-dependent, typically 70-90% crude purity | RP-HPLC and Mass Spectrometry |
| Final Purity (Post-Purification) | N/A | N/A | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
The following protocols outline the key steps for the incorporation of this compound into a peptide sequence, on-resin side-chain deprotection, and final cleavage using a standard Fmoc-SPPS workflow. These protocols are suitable for both automated peptide synthesizers and manual synthesis.
Protocol 1: Standard Coupling of this compound
This protocol describes a single coupling cycle for incorporating this compound into the growing peptide chain.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3-5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent such as HBTU (2.9-4.9 equivalents) or HATU (2.9-4.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow for a pre-activation time of 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time may be extended, or a double coupling may be performed.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Protocol 2: On-Resin Deprotection of the Z-Group
This protocol describes the selective removal of the Z-group from the Dap side chain while the peptide is still attached to the solid support. This step is performed after the full-length peptide has been assembled.
Note: Catalytic transfer hydrogenation is sensitive to catalyst poisoning, particularly by sulfur-containing residues (Cysteine and Methionine). This protocol may require optimization for sequences containing these amino acids.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the final amino acid is still attached to protect the α-amine during the Z-group deprotection.
-
Wash the peptide-resin extensively with DCM (5 times) and then with methanol (MeOH) (5 times).
-
Dry the resin under a stream of nitrogen.
-
-
Catalytic Transfer Hydrogenation:
-
Swell the dried peptide-resin in a solution of 10% formic acid in methanol.
-
Add Palladium on Carbon (Pd/C, 10 wt. %) to the resin slurry (approximately 0.25 equivalents by weight relative to the resin).
-
Gently agitate the mixture at room temperature. The reaction progress can be monitored by taking a small sample of resin, washing it thoroughly, and performing a TNBS (trinitrobenzene sulfonic acid) test to detect the presence of the newly freed primary amine.
-
The reaction is typically complete within 2-4 hours, but may require longer depending on the sequence and resin accessibility.
-
-
Washing:
-
Once the deprotection is complete, carefully filter the resin to remove the Pd/C catalyst. It is crucial to ensure all catalyst is removed to avoid contamination in subsequent steps.
-
Wash the resin thoroughly with methanol (5-7 times), followed by DMF (5-7 times), and finally with DCM (5 times).
-
The resin is now ready for on-resin side-chain modification (e.g., acylation, alkylation, or conjugation).
-
Protocol 3: Final Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups.
-
Final Fmoc Deprotection:
-
If the N-terminal Fmoc group is still present, remove it using the standard procedure described in Protocol 1, Step 2.
-
-
Resin Preparation for Cleavage:
-
Wash the peptide-resin with DCM (5 times) to remove DMF.
-
Dry the resin thoroughly under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude peptide by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and confirm the correct molecular weight.
-
Purify the crude peptide using preparative RP-HPLC.
-
Mandatory Visualizations
Caption: Workflow for SPPS using this compound.
Caption: Orthogonality of Fmoc and Z protecting groups.
Application Notes and Protocols for Fmoc-Dap(Z)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2,3-diaminopropionic acid (Z), or Fmoc-Dap(Z)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a functionalizable side-chain amine. The benzyloxycarbonyl (Z) protecting group on the β-amino group offers orthogonal protection to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS. However, the steric hindrance presented by the Fmoc and Z groups can pose challenges during the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences.
These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide chains. We offer a comparative overview of common coupling reagents, detailed experimental protocols, and troubleshooting strategies to minimize side reactions and maximize coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. While direct comparative quantitative data for this compound is not extensively available in a single source, the following table summarizes the expected performance of commonly used coupling reagents based on data for other sterically hindered amino acids.
| Coupling Reagent | Class | Typical Reaction Time | Expected Coupling Efficiency (Yield) | Risk of Racemization | Key Considerations |
| HATU | Aminium Salt | 20 - 60 min | > 99% | Very Low | Highly efficient for hindered couplings; forms a reactive OAt-ester. Often the preferred choice for difficult sequences. |
| HBTU | Aminium Salt | 30 - 90 min | 98 - 99.5% | Low to Moderate | A widely used and effective reagent, though slightly less reactive than HATU. |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low | A cost-effective option. May require longer reaction times or double coupling for complete reaction with hindered residues. |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | A robust alternative with a low propensity for racemization. Byproducts are generally less problematic than those from BOP. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using highly recommended reagents in manual Fmoc-based SPPS.
General Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the fulvene adduct. A positive Kaiser test should be observed, indicating the presence of a free primary amine.
Protocol 1: Coupling using HATU
Materials:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
Peptide synthesis grade DMF
-
Resin with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or collidine to the solution and agitate for 2-5 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the reaction time or proceed to a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling using DIC/HOBt
Materials:
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
Peptide synthesis grade DMF
-
Resin with a free N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and HOBt in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the deprotected resin. Then, add DIC to the reaction vessel.
-
Reaction Time: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the coupling is incomplete after 4 hours, a second coupling is recommended.
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (3-5 times) to remove byproducts, including the soluble diisopropylurea.
Potential Side Reactions and Mitigation Strategies
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling is the primary concern.
-
Mitigation: Employ highly reactive coupling reagents like HATU. Consider performing a "double coupling" where the coupling step is repeated with fresh reagents. Increasing the reaction time and using a higher excess of reagents (3-5 equivalents) can also improve efficiency.
-
-
Racemization: Although urethane-protected amino acids like this compound are generally resistant to racemization, it can occur, especially with prolonged activation times or the use of strong bases.
-
Mitigation: Use in situ activation where the coupling reagent is added directly to the mixture of the protected amino acid and the resin. Avoid prolonged pre-activation times. Using a weaker base like 2,4,6-collidine instead of DIPEA can also reduce the risk of racemization.
-
-
β-Elimination: While less common for Dap derivatives compared to other amino acids, the possibility of β-elimination of the protected side chain under basic conditions should be considered, though the Z-group is relatively stable.
-
Mitigation: Careful control of base concentration and reaction time during deprotection and coupling steps is recommended.
-
Mandatory Visualizations
Caption: A logical workflow for a single coupling cycle of this compound in SPPS.
Caption: Chemical transformation during the coupling of this compound to a growing peptide chain.
Application Notes and Protocols for the Deprotection of the Fmoc Group from Fmoc-Dap(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] The selective removal of the Fmoc group from the N-terminus of a growing peptide chain is a critical step, enabling the subsequent coupling of the next amino acid. This document provides detailed application notes and protocols for the efficient deprotection of the Fmoc group from Fmoc-Dap(Z)-OH, a diaminopropionic acid derivative where the side-chain amino group is protected by a benzyloxycarbonyl (Z) group.
The use of an orthogonal protection scheme, such as Fmoc for the α-amino group and Z for the side chain, is fundamental to successful peptide synthesis.[2][3] This strategy ensures that the side-chain protecting group remains intact during the iterative removal of the temporary N-terminal Fmoc group.[4] The Z group is stable under the mildly basic conditions required for Fmoc removal and is typically cleaved under different conditions, such as catalytic hydrogenolysis, ensuring the integrity of the side chain during peptide elongation.[5]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process is initiated by a secondary amine, most commonly piperidine.[1]
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive dibenzofulvene (DBF) intermediate and the liberation of the free N-terminal amine of the peptide.[1]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents DBF from reacting with the newly liberated amine, which would otherwise lead to chain termination.[1]
The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm, which can be utilized for real-time monitoring of the deprotection reaction.[1]
Data Presentation
The efficiency of Fmoc deprotection is dependent on the concentration of piperidine and the reaction time. The following table summarizes typical conditions for Fmoc deprotection in solution, which serve as a general guideline for solid-phase synthesis.
| Piperidine Concentration (v/v in DMF) | Reaction Time (minutes) | Deprotection Completion | Notes |
| 5% | 3 | >99% | Generally sufficient for complete deprotection.[6] |
| 20% | 1-3 | >99% | Standard and widely used concentration ensuring rapid and complete deprotection.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound
This protocol describes the standard procedure for removing the Fmoc group from a peptide chain containing Dap(Z) attached to a solid support.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture gently for 3-5 minutes at room temperature.[6]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Solvent Exchange (Optional): If the subsequent coupling reaction is performed in a different solvent, wash the resin with that solvent (e.g., DCM).
-
Confirmation of Deprotection (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the released dibenzofulvene-piperidine adduct.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Collected filtrate from the deprotection steps
-
Blank solution: 20% (v/v) piperidine in DMF
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.
-
Blank Measurement: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.
-
Sample Measurement: During the deprotection steps, collect the filtrate. Dilute an aliquot of the filtrate with the blank solution if necessary to be within the linear range of the spectrophotometer.
-
Absorbance Reading: Measure the absorbance of the collected filtrate at 301 nm. The absorbance is proportional to the amount of Fmoc group removed.
Potential Side Reactions
While the Z-group on the Dap side chain is stable to the piperidine treatment, other side reactions common to Fmoc-SPPS can occur:
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.
-
Aspartimide Formation: If aspartic acid is present in the peptide sequence, the basic conditions can promote the formation of a succinimide ring, which can lead to racemization and the formation of β-aspartyl peptides.
-
Lactam Formation: Intramolecular cyclization involving the side-chain amino group of Dap can occur under basic conditions, though it is less common for Dap compared to longer-chain amino acids like ornithine.[8]
Visualization of Workflows
Caption: Workflow for the deprotection of the Fmoc group.
Caption: Orthogonality of Fmoc and Z protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Cleavage of the Z Group from Dap(Z) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in organic and peptide synthesis due to its stability under a broad range of conditions and the variety of methods available for its removal.[1] In the context of peptides and complex molecules containing the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), the selective cleavage of the Z group from a Dap(Z) residue is a critical step. This allows for the targeted modification of the β-amino group, enabling the synthesis of branched peptides, peptidomimetics, and other advanced molecular architectures.
These application notes provide a comprehensive overview of the primary methods for the selective deprotection of the Z group from a Dap(Z) residue. Detailed protocols for the most common cleavage techniques are presented, along with a discussion of their advantages, limitations, and potential side reactions. Quantitative data from representative studies are summarized to aid in method selection, and visualizations are provided to clarify experimental workflows and chemical principles.
Orthogonality of the Z-Protecting Group
A key advantage of the Z group is its orthogonality to other commonly used protecting groups in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] This orthogonality is crucial for synthetic strategies that require the stepwise deprotection of different functional groups within the same molecule. For instance, in a peptide containing both a Boc-protected α-amino group and a Dap(Z) side chain, the Boc group can be removed with acid (e.g., trifluoroacetic acid, TFA) without affecting the Z group. Subsequently, the Z group can be selectively cleaved using methods like catalytic hydrogenolysis.[3]
Data Presentation: Comparison of Z-Group Cleavage Methods
The selection of an appropriate cleavage method depends on several factors, including the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and safety considerations. The following table summarizes the most common methods for Z-group cleavage, with data representing typical yields. It is important to note that while these yields are indicative of the efficiency of the methods, they are not all specific to Dap(Z) substrates and may vary depending on the specific peptide sequence and reaction conditions.
| Method | Reagents/Catalyst | Typical Solvent(s) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | 1 - 16 hours | >90 | Mild, neutral pH; clean byproducts (toluene, CO₂). | Incompatible with reducible groups (e.g., alkynes, alkenes, nitro groups); catalyst can be pyrophoric; potential for catalyst poisoning by sulfur-containing residues.[4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Formic acid, Cyclohexene; Pd/C | Methanol, Ethanol | 1 - 4 hours | 89 - 95 | Avoids the use of flammable H₂ gas, making it safer for larger scales.[2] | Can be slower than direct hydrogenation; potential for side reactions with certain hydrogen donors. |
| Acidic Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | 2 - 16 hours | Variable | Effective for substrates sensitive to hydrogenation.[1] | Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc, t-butyl esters); potential for side reactions like acetylation from acetic acid solvent.[5] |
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for the three main methods of Z-group cleavage. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.
Protocol 1: Catalytic Hydrogenolysis
This method is highly efficient and provides clean byproducts. It is the preferred method when the substrate does not contain other reducible functional groups.
Materials:
-
Dap(Z)-containing peptide
-
Palladium on carbon (Pd/C), 10%
-
Methanol (or other suitable solvent)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve the Dap(Z)-containing peptide in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or slightly above) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected peptide.
Protocol 2: Catalytic Transfer Hydrogenation
This method is a safer alternative to catalytic hydrogenolysis as it avoids the use of hydrogen gas.
Materials:
-
Dap(Z)-containing peptide
-
Palladium on carbon (Pd/C), 10%
-
Ammonium formate (or formic acid)
-
Methanol (or other suitable solvent)
-
Celite® for filtration
Procedure:
-
Dissolve the Dap(Z)-containing peptide in methanol in a round-bottom flask.
-
To the stirred solution, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents per Z group) to the reaction mixture.
-
Stir the mixture at room temperature. Gentle heating may be applied if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.
Materials:
-
Dap(Z)-containing peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Glacial acetic acid
-
Cold diethyl ether
Procedure:
-
Dissolve the Dap(Z)-containing peptide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of 33% HBr in acetic acid.
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, dry diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual acid and byproducts.
-
Dry the product under vacuum.
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection: If monitoring indicates an incomplete reaction, extend the reaction time or, in the case of catalytic methods, ensure the catalyst is active and the hydrogen source is sufficient. For acidic cleavage, a higher concentration of HBr or elevated temperature may be required, but this increases the risk of side reactions.
-
Side-Chain Alkylation: During acidic cleavage, the benzyl cation formed can potentially alkylate sensitive residues like tryptophan or methionine. The use of scavengers such as thioanisole can help to mitigate this.
-
Acetylation: When using HBr in acetic acid, there is a risk of N-acetylation of the newly deprotected amine, especially if the reaction is heated or prolonged.[5]
-
Racemization: While generally low, the risk of racemization should be considered, particularly under harsh acidic or basic conditions.
-
Catalyst Poisoning: In catalytic hydrogenation methods, sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst, leading to incomplete reactions.
Purification and Analysis
Following deprotection, the crude peptide typically requires purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides to a high degree of purity. The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
Application Notes and Protocols for the Incorporation of Fmoc-Dap(Z)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved binding affinity compared to their linear counterparts. The synthesis of cyclic peptides often involves the strategic incorporation of non-proteinogenic amino acids with orthogonally protected side chains to facilitate intramolecular cyclization. One such versatile building block is Nα-(9-fluorenylmethyloxycarbonyl)-Nβ-(benzyloxycarbonyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(Z)-OH).
The orthogonal protection scheme of this compound, with the base-labile Fmoc group on the α-amino group and the hydrogenolysis-labile Z-group on the β-amino side chain, allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the incorporation of this compound into a linear peptide sequence, subsequent on-resin cyclization to form a lactam bridge, and the final deprotection of the Dap(Z) side chain to yield the desired cyclic peptide.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of cyclic peptides incorporating a Dap residue. While specific data for this compound is limited in publicly available literature, the presented data is based on analogous systems and provides a reasonable expectation of efficiency and purity.
Table 1: Efficiency of Key Synthesis Steps
| Step | Parameter | Expected Efficiency/Purity | Monitoring Method |
| This compound Coupling | Coupling Efficiency | >95% | Kaiser Test or Chloranil Test |
| On-Resin Cyclization | Cyclization Efficiency | >95% (sequence dependent) | Mass Spectrometry of cleaved aliquot |
| Cleavage from Resin | Crude Peptide Purity | 70-90% (sequence dependent) | Analytical RP-HPLC |
| Z-Group Deprotection | Deprotection Efficiency | >99% | Mass Spectrometry |
| Final Product | Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry |
Table 2: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
| Coupling Reagent | Type | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient, especially for sterically hindered couplings. |
| HBTU | Aminium/Uronium Salt | Fast | Low | A widely used and effective coupling reagent. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Cost-effective; the urea byproduct is soluble in DMF. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the manual Fmoc-SPPS process for assembling the linear peptide on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound and an acidic amino acid with an orthogonal side-chain protecting group, e.g., Fmoc-Asp(OAll)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent solution (e.g., 0.5 M HATU in DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with the coupling reagent (e.g., HATU, 2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a second coupling.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions.
Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
This protocol describes the formation of a lactam bridge between the side chains of Dap and Asp.
Materials:
-
Resin-bound linear peptide
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
DCM
-
DMF
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIEA
Procedure:
-
Selective Side-Chain Deprotection (Allyl Removal):
-
Wash the resin-bound peptide with DCM (3x).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (25 eq.) in DCM.
-
Add the solution to the resin and agitate in the dark for 2 hours.
-
Drain the solution and repeat the treatment with a fresh solution.
-
Wash the resin thoroughly with DCM (5x), 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3x), DMF (5x), and DCM (5x).
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 eq.) and DIEA (6 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).
-
Protocol 3: Cleavage, Deprotection (Z-Group Removal), and Purification
This protocol details the cleavage of the cyclic peptide from the resin and the final deprotection of the Dap(Z) side chain.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source (balloon or hydrogenation apparatus) or a hydrogen donor like 1,4-cyclohexadiene for transfer hydrogenolysis.
-
Ammonium formate (for transfer hydrogenolysis)
Procedure:
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether (2x).
-
Dry the crude peptide pellet.
-
-
Z-Group Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the crude cyclic peptide in methanol (approx. 20 mL/g).
-
Add 10% Pd/C catalyst (10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 16-24 hours. Monitor the reaction by HPLC-MS.
-
Alternative (Transfer Hydrogenolysis): Dissolve the peptide in methanol. Add ammonium formate (4-5 eq.) and 10% Pd/C. Stir at room temperature and monitor by HPLC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the combined filtrate to dryness.
-
Purify the crude deprotected cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
-
Characterize the final product by analytical RP-HPLC and mass spectrometry.
-
Visualizations
Caption: Overall workflow for the synthesis of a cyclic peptide using this compound.
Caption: On-resin lactam bridge formation between Dap(Z) and a deprotected Asp side chain.
Synthesis of Branched Peptides Using Fmoc-Dap(Z)-OH: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides are a class of synthetic molecules that have garnered significant interest in drug development, vaccine design, and biomaterials science. Their unique three-dimensional architecture, achieved by attaching multiple peptide chains to a central scaffold, offers several advantages over their linear counterparts. These benefits include enhanced stability against enzymatic degradation, increased biological activity through multivalent interactions, and improved pharmacokinetic profiles. One versatile building block for the synthesis of asymmetrically branched peptides is N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(benzyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Z)-OH). The orthogonal protection of the α- and β-amino groups allows for the selective elongation of peptide chains from either position, providing precise control over the final structure.
This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing this compound in solid-phase peptide synthesis (SPPS).
Principle of Orthogonal Protection with this compound
The successful synthesis of branched peptides using this compound hinges on the principle of orthogonal protection. In this strategy, two different protecting groups are used, each of which can be removed under specific conditions without affecting the other.
-
Fmoc (9-Fluorenylmethoxycarbonyl) group: This is a base-labile protecting group attached to the α-amino group of the diaminopropionic acid. It is stable to acidic conditions and catalytic hydrogenation. Deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Z (Benzyloxycarbonyl or Cbz) group: This protecting group is attached to the β-amino group of the diaminopropionic acid side chain. It is stable to the basic conditions used for Fmoc removal and to the acidic conditions used for final cleavage from many resins. The Z-group is selectively removed by catalytic hydrogenation.
This orthogonal scheme allows for the elongation of the main peptide chain via standard Fmoc-SPPS. At the desired branching point, the Z-group on the Dap side chain can be selectively removed to expose the β-amino group for the synthesis of the second peptide chain.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of branched peptides. As specific data for this compound is not widely published, the values for crude purity are based on the synthesis of analogous tetra-branched peptides using Fmoc-Lys(Fmoc)-OH.[1] The final purity and yield are typical targets for successful peptide synthesis campaigns.
Table 1: Expected Purity at Different Stages of Synthesis
| Stage of Synthesis | Parameter | Expected Value | Monitoring Method |
| Coupling Efficiency | Per Step | >99% | Kaiser Test / TNBSA Test |
| Fmoc Deprotection | Per Step | >99% | UV-Vis of Piperidine-Fulvene Adduct |
| Crude Peptide Purity | Post-Cleavage | 50-70%[1] | Analytical RP-HPLC |
| Final Peptide Purity | Post-Purification | >95-98% | Analytical RP-HPLC & Mass Spectrometry |
Table 2: Comparison of Z-Group Deprotection Methods
| Method | Hydrogen Source | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Standard Hydrogenolysis | H₂ gas (balloon or pressure) | 10% Pd/C | MeOH or DMF, room temp, 1-16 h | Clean reaction, high yield. | Requires specialized hydrogenation equipment. |
| Catalytic Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene | 10% Pd/C | MeOH or EtOH, room temp, 1-4 h | No H₂ gas required, rapid. | Requires careful removal of hydrogen donor. |
Experimental Protocols
The following protocols outline the manual synthesis of a branched peptide on a solid support using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
This protocol describes the standard Fmoc-SPPS cycle for the elongation of the main peptide chain up to the incorporation of the this compound residue.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.)/HOBt (3 eq.) or HATU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat SPPS Cycle: Repeat steps 2 and 3 for each amino acid in the main peptide chain.
-
Incorporation of this compound: Use the same coupling protocol (step 3) to couple this compound to the growing peptide chain.
Protocol 2: On-Resin Deprotection of the Z-Group
This protocol describes the selective removal of the Z-group from the Dap side chain while the peptide remains attached to the solid support. Catalytic transfer hydrogenation is often preferred for on-resin manipulations as it does not require a pressurized hydrogen atmosphere.
Materials:
-
Peptide-resin containing the this compound residue
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or a mixture of DMF/DCM/MeOH
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: After incorporation of this compound and subsequent Fmoc deprotection of the N-terminus (if the main chain is to be further elongated), wash the peptide-resin with DCM and then with the reaction solvent.
-
Hydrogenolysis Reaction:
-
Swell the resin in the chosen solvent.
-
Carefully add 10% Pd/C (a catalytic amount) and ammonium formate (10 eq.) to the resin suspension.
-
Purge the reaction vessel with an inert gas.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry to confirm the loss of the Z-group.
-
-
Catalyst Removal:
-
Thoroughly wash the resin with the reaction solvent, followed by alternating washes with water and methanol to remove the catalyst and byproducts. A final extensive wash with DMF is recommended.
-
Protocol 3: Synthesis of the Branched Peptide Chain
Once the Z-group is removed, the newly exposed β-amino group on the Dap side chain can be used as the starting point for the synthesis of the second peptide chain.
Procedure:
-
Coupling the First Amino Acid of the Branch: Following the removal of the Z-group and thorough washing, couple the first Fmoc-protected amino acid of the branch chain using the standard coupling protocol described in Protocol 1, step 3.
-
Elongation of the Branch Chain: Continue the synthesis of the branch chain by repeating the standard Fmoc-SPPS cycles (Protocol 1, steps 2 and 3) until the desired sequence is assembled.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed branched peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler TFA/TIS/water [95:2.5:2.5] cocktail depending on the peptide sequence)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by preparative reverse-phase HPLC and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a branched peptide using this compound.
Signaling Pathway: Mechanism of Action of a Branched Antimicrobial Peptide
Many antimicrobial peptides (AMPs) utilize a branched structure to enhance their interaction with bacterial membranes. The following diagram illustrates a generalized mechanism of action for a cationic branched AMP.
Caption: Generalized mechanism of action for a cationic branched antimicrobial peptide.
References
On-Resin Side Chain Modification of Diaminopropionic Acid (Dap): A Detailed Guide for Peptide Chemists
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid, into peptide scaffolds offers a versatile handle for a wide array of chemical modifications. The primary amine on the Dap side chain serves as a strategic point for introducing functionalities such as labels, cross-linkers, or pharmacokinetic modifiers. This guide provides a comprehensive overview of the strategies and protocols for the on-resin modification of the Dap side chain, with a particular focus on the challenges and alternatives associated with the benzyloxycarbonyl (Z) protecting group.
While the direct on-resin modification of a Dap residue protected with a Z group presents significant challenges due to the harsh conditions typically required for Z-group deprotection, orthogonal protection strategies utilizing groups like Fmoc and Alloc provide a more feasible and widely adopted approach for solid-phase synthesis. This document will detail these orthogonal strategies, providing researchers with the necessary protocols to successfully incorporate and modify Dap residues in their peptide sequences.
The Challenge of On-Resin Dap(Z) Modification
The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group in solution-phase peptide synthesis.[1] However, its application for on-resin side chain modification is limited due to the lack of a truly orthogonal deprotection method compatible with standard solid-phase peptide synthesis (SPPS) conditions. The primary methods for Z-group cleavage, catalytic hydrogenolysis and strong acids, are often incompatible with the solid support and other protecting groups.[1][2]
-
Catalytic Hydrogenolysis: This method, typically employing a palladium catalyst and a hydrogen source, is the mildest way to remove a Z group.[1] However, performing this reaction on a solid support is often inefficient due to poor catalyst accessibility to the resin-bound substrate. Furthermore, the catalysts can be poisoned by certain amino acid residues, and the use of gaseous hydrogen poses safety concerns.[1]
-
Acidic Cleavage: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Z group, but these conditions are not orthogonal to the acid-labile resins (e.g., Wang, Rink amide) and side-chain protecting groups (e.g., Boc, tBu) commonly used in Fmoc-based SPPS.[2]
Due to these limitations, the on-resin modification of Dap(Z) is not a recommended strategy. Instead, the use of orthogonally protected Dap derivatives is the preferred method.
Orthogonal Protection Strategies for On-Resin Dap Modification
Orthogonal protecting groups are essential for the selective deprotection and modification of the Dap side chain while the peptide remains attached to the solid support.[3][4] The most common strategies involve the use of Nα-Boc-Nβ-Fmoc-L-diaminopropionic acid (Boc-Dap(Fmoc)-OH) in Boc-SPPS or Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH) in Fmoc-SPPS. Another versatile option is the use of the allyloxycarbonyl (Alloc) protecting group.
The Fmoc/Boc Strategy
This strategy is widely used and relies on the differential lability of the Fmoc and Boc protecting groups. In Boc-SPPS, Boc-Dap(Fmoc)-OH is incorporated into the peptide chain. The Nα-Boc group is removed with TFA at each cycle, while the Nβ-Fmoc group remains stable.[4][5] Once the desired sequence is assembled, the Fmoc group on the Dap side chain can be selectively removed with a mild base, typically piperidine, exposing the primary amine for modification.[5]
Conversely, in Fmoc-SPPS, Fmoc-Dap(Boc)-OH is used. The Nα-Fmoc group is removed with piperidine at each step of peptide elongation. The Nβ-Boc group can then be selectively removed on-resin using acidic conditions (e.g., TFA) that are milder than the final cleavage conditions, allowing for side-chain modification.[6]
The Alloc Strategy
The allyloxycarbonyl (Alloc) protecting group offers another layer of orthogonality. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[3] The Alloc group is selectively removed by palladium(0)-catalyzed allyl transfer in the presence of a scavenger.[7] This allows for the selective deprotection of the Dap side chain at any point during the synthesis, providing great flexibility for complex peptide modifications.
Data Presentation: Comparison of Orthogonal Deprotection Strategies
| Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality | Yield (Deprotection) | Purity (Deprotection) |
| Fmoc | 20% Piperidine in DMF | 2 x 10 min at RT[6] | Orthogonal to Boc, tBu, Trt, Alloc, Z | >95% | >95% |
| Boc | 25-50% TFA in DCM | 2 x 30 min at RT[6] | Orthogonal to Fmoc, Alloc, Z | >95% | >95% |
| Alloc | Pd(PPh₃)₄, Phenylsilane in DCM/THF | 2-3 hours at RT[7] | Orthogonal to Fmoc, Boc, tBu, Trt, Z | >90% | >90% |
| Z (Cbz) | H₂, Pd/C or strong acid | Not suitable for on-resin modification | Not orthogonal to standard SPPS | N/A | N/A |
Experimental Protocols
General Workflow for On-Resin Dap Side Chain Modification
The general workflow for incorporating and modifying a Dap residue on-resin using an orthogonal protecting group is illustrated below.
Caption: General workflow for on-resin Dap side chain modification.
Protocol for On-Resin Fmoc Deprotection of Dap(Fmoc) Side Chain
This protocol is for the selective removal of the Fmoc group from the side chain of a Dap residue in a peptide synthesized using Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Fmoc Deprotection:
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and byproducts. The resin is now ready for side-chain modification.
Protocol for On-Resin Acylation of Dap Side Chain
This protocol describes the acylation of the deprotected Dap side chain amine.
-
Resin Preparation: Start with the peptide-resin containing the deprotected Dap side chain amine from the previous step.
-
Acylation Reaction:
-
Prepare a solution of the desired carboxylic acid (3-5 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 2 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the reaction (a negative result, indicated by yellow beads, signifies complete acylation).
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
Quantitative Data for Acylation:
| Modification | Reagents | Yield | Purity |
| Acetylation | Acetic Anhydride, DIEA | >95% | >95% |
| Benzoylation | Benzoyl Chloride, DIEA | >90% | >90% |
Protocol for On-Resin Guanidinylation of Dap Side Chain
This protocol converts the primary amine of the Dap side chain into a guanidinium group.
-
Resin Preparation: Start with the peptide-resin with the deprotected Dap side chain.
-
Guanidinylation Reaction:
-
Washing: Wash the resin extensively with DMF (5 times) and DCM (5 times).
Quantitative Data for Guanidinylation:
| Reagent | Reaction Time | Yield | Purity |
| 1H-Pyrazole-1-carboxamidine HCl | 12-24 h[8] | >90% | >90% |
Protocol for On-Resin Synthesis of Urea and Thiourea Derivatives
This protocol describes the formation of urea or thiourea linkages on the Dap side chain.
-
Resin Preparation: Start with the peptide-resin with the deprotected Dap side chain.
-
Urea/Thiourea Formation:
-
For Urea: Add a solution of the desired isocyanate (3-5 equivalents) in DMF to the resin.
-
For Thiourea: Add a solution of the desired isothiocyanate (3-5 equivalents) in DMF to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the reaction to completion using a Kaiser test.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Quantitative Data for Urea/Thiourea Formation:
| Modification | Reagent | Yield | Purity |
| Phenyl Urea | Phenyl isocyanate | >95% | >95% |
| Phenyl Thiourea | Phenyl isothiocyanate | >95% | >95% |
Signaling Pathways and Logical Relationships
The decision-making process for choosing the appropriate orthogonal protection strategy for Dap side chain modification can be visualized as follows:
Caption: Decision tree for selecting a Dap protection strategy.
Conclusion
The on-resin modification of the diaminopropionic acid side chain is a powerful technique for the synthesis of complex and functionally diverse peptides. While the use of Dap(Z) for this purpose is fraught with challenges due to the lack of a compatible on-resin deprotection method, the application of orthogonal protecting groups such as Fmoc, Boc, and Alloc provides robust and reliable alternatives. By selecting the appropriate orthogonally protected Dap derivative and following the detailed protocols provided in this guide, researchers can confidently incorporate and modify Dap residues to advance their scientific and drug development objectives.
References
Application Notes and Protocols: Fmoc-Dap(Z)-OH in the Synthesis of Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that combine the high specificity of peptides with the potent cytotoxicity of small-molecule drugs.[1][2] This powerful combination allows for the selective delivery of therapeutic agents to target cells, such as cancer cells, thereby enhancing efficacy while minimizing off-target toxicity.[1] A critical component in the design and synthesis of PDCs is the strategic incorporation of a bifunctional amino acid that can serve as a handle for drug conjugation. Fmoc-L-2,3-diaminopropionic acid(Z)-OH (Fmoc-Dap(Z)-OH) is a key building block in this context, offering an orthogonal protection strategy that enables precise, site-specific modification of the peptide backbone.
The 2,3-diaminopropionic acid (Dap) residue provides a primary amine on its side chain, which serves as an ideal attachment point for linkers and drug payloads.[3] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and the benzyloxycarbonyl (Z) group for the β-amino group allows for a sophisticated and highly controlled synthetic route. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Z group is stable to these conditions but can be selectively removed by hydrogenolysis.[2] This orthogonality is the cornerstone of its utility in PDC synthesis, permitting the on-resin deprotection of the Dap side chain and subsequent conjugation without affecting the integrity of the peptide chain.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of PDCs, including detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways.
Data Presentation
The successful synthesis of a peptide-drug conjugate is a multi-step process, and monitoring the efficiency of each step is crucial. The following table summarizes expected quantitative data for the synthesis of a PDC using this compound, compiled from typical yields reported in solid-phase peptide synthesis and bioconjugation literature.
| Step | Parameter | Expected Efficiency/Purity | Monitoring Method |
| 1. Solid-Phase Peptide Synthesis (SPPS) | |||
| Fmoc Deprotection | >99% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct | |
| Amino Acid Coupling | >99% | Kaiser Test (Ninhydrin Test) | |
| 2. On-Resin Side-Chain Deprotection | |||
| Z-group Hydrogenolysis | >95% | LC-MS analysis of a cleaved resin sample | |
| 3. Linker Coupling | |||
| Linker Activation & Coupling | 85-95% | LC-MS analysis of a cleaved resin sample | |
| 4. Drug Conjugation | |||
| Drug Payload Attachment | 70-90% | LC-MS analysis of a cleaved resin sample | |
| 5. Cleavage and Purification | |||
| Cleavage from Resin | 70-95% (sequence dependent) | Analytical RP-HPLC | |
| Crude Peptide Purity | 60-80% | Analytical RP-HPLC | |
| Final PDC Purity (Post-Purification) | >98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis of a peptide-drug conjugate using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Targeting Peptide
This protocol outlines the manual Fmoc-SPPS process for the synthesis of the peptide backbone containing the this compound residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Selective Deprotection of the Dap(Z) Side Chain
This protocol describes the selective removal of the Z-group from the Dap side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrogen source (H₂ balloon or hydrogenation apparatus)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF.
-
Catalyst Addition: Carefully add Pd/C catalyst (0.2 eq. relative to the Z-group) to the resin suspension.
-
Hydrogenolysis:
-
Securely attach a hydrogen balloon to the reaction vessel or place it in a hydrogenation apparatus.
-
Gently agitate the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-8 hours.
-
-
Catalyst Removal:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 3: On-Resin Linker and Drug Conjugation
This protocol outlines a general procedure for attaching a linker and a drug payload to the deprotected Dap side chain. This example uses a pre-activated linker with an NHS-ester.
Materials:
-
Peptide-resin from Protocol 2 with the free amine on the Dap side chain
-
Activated linker (e.g., NHS-PEG-Maleimide)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Drug payload with a thiol group (for maleimide chemistry)
Procedure:
-
Linker Coupling:
-
Swell the peptide-resin in DMF.
-
Dissolve the activated linker (2 eq.) and DIEA (4 eq.) in DMF.
-
Add the linker solution to the resin and agitate at room temperature for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Drug Conjugation:
-
Swell the linker-modified peptide-resin in a degassed buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Dissolve the thiol-containing drug payload (1.5 eq.) in the buffer.
-
Add the drug solution to the resin and agitate at room temperature, protected from light, for 4-12 hours.
-
Wash the resin with the buffer (3x), water (3x), and finally with DMF (3x) and DCM (3x).
-
Protocol 4: Cleavage, Deprotection, and Purification of the PDC
This protocol describes the final cleavage of the PDC from the solid support and its subsequent purification.
Materials:
-
PDC-resin from Protocol 3
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Cleavage and Deprotection:
-
Treat the dried PDC-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation:
-
Precipitate the crude PDC by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the PDC.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude PDC in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the PDC using a preparative RP-HPLC system.
-
Lyophilize the pure fractions to obtain the final PDC as a white powder.
-
-
Characterization: Confirm the identity and purity of the final PDC by analytical RP-HPLC and mass spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of a peptide-drug conjugate using this compound.
References
Application Notes: Manual Coupling of Fmoc-Dap(Z)-OH in Solid-Phase Peptide Synthesis
Introduction
Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, abbreviated as Fmoc-Dap(Z)-OH, is a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis.[1][2][3] It serves as a valuable building block for introducing a primary amine on the peptide side chain. This side-chain amine is protected by the benzyloxycarbonyl (Z) group, which is orthogonal to the Nα-Fmoc protection. This orthogonality allows for the selective removal of the Fmoc group during standard solid-phase peptide synthesis (SPPS) cycles while the Z group remains intact. The Z-protected amine can then be deprotected under different conditions (e.g., hydrogenolysis) at a later stage, enabling site-specific modifications such as lipidation, PEGylation, cyclization, or the attachment of labels.[4] These application notes provide a detailed protocol for the manual coupling of this compound using standard Fmoc-based SPPS chemistry.
Principle
The manual coupling protocol follows the standard cycle of Fmoc-SPPS. The process begins with the removal of the N-terminal Fmoc protecting group from the resin-bound peptide, exposing a free primary amine. Subsequently, the carboxylic acid of this compound is activated using a coupling reagent and then reacted with the free amine on the resin to form a new peptide bond. The completion of the coupling reaction is monitored, typically using a qualitative colorimetric test like the Kaiser test.
Data Presentation: Reagent Stoichiometry and Reaction Conditions
The efficiency of the coupling reaction is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of common protocols.
| Parameter | Protocol 1: HBTU/DIPEA | Protocol 2: DIC/HOBt |
| This compound | 3.0 eq. | 3.0 eq. |
| Coupling Reagent | HBTU (2.9 eq.) | DIC (3.0 eq.) |
| Additive | HOBt (3.0 eq.) | HOBt (3.0 eq.) |
| Base | DIPEA (6.0 eq.) | N/A |
| Solvent | DMF | DMF or DCM/DMF |
| Pre-activation Time | 2 minutes | 10-15 minutes |
| Coupling Time | 1-2 hours | 2-4 hours |
| Monitoring Method | Kaiser Test | Kaiser Test |
| Expected Efficiency | > 99%[5] | > 99%[5] |
Equivalents (eq.) are relative to the initial loading of the resin.
Experimental Protocols
These protocols outline the manual procedure for a single coupling cycle of this compound onto a solid support.
1. Materials and Reagents
-
Resin: Fmoc-amino acid pre-loaded resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids).[6]
-
Amino Acid: this compound.[1]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)[8]
-
-
Additives: HOBt (Hydroxybenzotriazole).[9]
-
Base: DIPEA (N,N-Diisopropylethylamine).[8]
-
Washing Solutions: DMF, DCM.
-
Kaiser Test Solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
2. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[5]
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., rocking or bubbling with nitrogen).[7]
-
Drain the DMF from the reaction vessel.
3. N-terminal Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.[7]
-
Agitate the mixture for 3 minutes, then drain the solution.[7]
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[7]
-
Perform a final wash with DCM (3 times) and DMF (3 times).
4. Coupling Protocol for this compound
Choose one of the following activation methods:
Protocol A: HBTU/HOBt Activation
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to begin the activation.[4]
-
Agitate the mixture for 2 minutes (pre-activation).[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
Proceed to Step 5 (Monitoring and Washing).
Protocol B: DIC/HOBt Activation
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.[10]
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[10]
-
Proceed to Step 5 (Monitoring and Washing).
5. Monitoring and Washing
-
After the coupling reaction time has elapsed, take a small sample of resin beads (a few beads).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.
-
Add 2-3 drops of each Kaiser test solution to the resin sample.
-
Heat at 100-120°C for 3-5 minutes.
-
Negative Result (Yellow/Clear Beads): Indicates successful and complete coupling.[10]
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling. If the test is positive, the coupling step should be repeated with a fresh solution.[10]
-
-
Once the Kaiser test is negative, drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle.
Mandatory Visualization
Caption: Workflow for a single manual coupling cycle of this compound in SPPS.
Caption: Chemical activation and coupling pathway for this compound.
References
- 1. This compound ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Solubility issues with Fmoc-Dap(Z)-OH in DMF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-Dap(Z)-OH in N,N-Dimethylformamide (DMF) during peptide synthesis.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating in DMF.
This guide provides a systematic approach to address solubility challenges with this compound in DMF. Proceed through the following steps sequentially to identify and resolve the issue.
Step 1: Assess Material Quality and Initial Conditions
1.1. This compound Integrity:
-
Question: Has the compound been stored correctly?
-
Action: Ensure that the this compound has been stored under the recommended conditions (typically at -20°C for long-term storage) to prevent degradation.
1.2. Solvent Quality:
-
Question: Are you using high-purity, peptide-synthesis-grade DMF?
-
Action: The quality of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can negatively impact reactions.[1] Use a fresh bottle of high-purity, amine-free, and anhydrous DMF.
Step 2: Optimize Dissolution Protocol
If material quality is confirmed, optimize the dissolution procedure:
2.1. Sonication:
-
Action: Place the vial containing the this compound and DMF mixture in an ultrasonic bath for 5-10 minutes.[1] Sonication can help break up solid aggregates and enhance dissolution.
2.2. Gentle Warming:
-
Action: If sonication is insufficient, gently warm the solution to 30-40°C.[2] Use a water bath or heating block and monitor the dissolution. Avoid excessive or prolonged heating, as it may risk degradation of the Fmoc-amino acid.
Step 3: Modify the Solvent System
If solubility issues persist, consider modifying the solvent:
3.1. Use of Co-solvents:
-
Action: Add a small amount of a stronger solubilizing agent to the DMF.
3.2. Alternative Solvents:
-
Action: For particularly challenging cases, consider switching to an alternative solvent system. NMP is a common alternative with higher solvating power for many Fmoc-amino acids.[1] Research into "green" solvent alternatives like PolarClean and binary mixtures (e.g., DMSO and ethyl acetate) is also ongoing.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF, a standard solvent for peptide synthesis?
A1: Several factors can contribute to poor solubility. The primary reasons include:
-
Aggregation: The hydrophobic Fmoc groups can aggregate, reducing the overall solubility of the amino acid derivative.[1]
-
Compound Purity: Impurities or degradation of the this compound can affect its solubility.
-
Solvent Quality: The presence of water or degradation products like dimethylamine in the DMF can hinder dissolution.[1]
-
Temperature: Lower ambient temperatures can decrease the solubility of the compound.
Q2: Can I heat the this compound solution to dissolve it?
A2: Yes, gentle heating to 30-40°C is a recommended method to improve solubility for sparingly soluble Fmoc-amino acids.[2] However, it is crucial to avoid overheating or prolonged heating to prevent potential degradation.
Q3: Are there alternative solvents to DMF for dissolving this compound?
A3: Yes, several alternatives can be considered. N-Methyl-2-pyrrolidone (NMP) is a widely used alternative with a higher solvating capacity for many Fmoc-amino acids.[1] Dimethyl sulfoxide (DMSO) is also an excellent solvent and is often used as a co-solvent with DMF to enhance solubility.[1][2]
Q4: How does the side-chain protecting group (Z) affect the solubility of Fmoc-Dap-OH?
A4: The side-chain protecting group plays a significant role in the overall physicochemical properties of the amino acid derivative, including its solubility. The benzyloxycarbonyl (Z) group is relatively large and contains an aromatic ring, which can influence intermolecular interactions and the compound's affinity for different solvents. While it is a standard protecting group, its presence contributes to the overall hydrophobicity of the molecule.
Quantitative Solubility Data (Illustrative)
| Compound | Solvent | Concentration | Molarity (Approx.) | Conditions |
| Fmoc-D-Glu-OH | DMSO | 100 mg/mL[3] | 258 mM | Sonication may be required.[3] |
| Fmoc-D-Glu(OtBu)-OH | DMSO | 100 mg/mL[3] | 226 mM | Sonication may be required.[3] |
| Fmoc-D-Bpa-OH | DMSO | 100 mg/mL[4] | 203 mM | Ultrasonic assistance may be required.[4] |
Experimental Protocols
Protocol for Dissolving this compound in DMF
This protocol outlines a stepwise procedure for dissolving this compound in DMF, incorporating troubleshooting steps.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Preparation: Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity DMF to achieve the target concentration for your coupling reaction.
-
Initial Mixing: Vortex the vial for 1-2 minutes to suspend the solid.
-
Sonication (if necessary): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming (if necessary): If solubility issues persist, warm the solution to 30-40°C using a water bath or heating block, with intermittent vortexing.
-
Immediate Use: Once the this compound is completely dissolved, use the solution promptly in your peptide synthesis workflow.
Visual Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing TFA Cleavage for Peptides Containing Dap(Z): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing trifluoroacetic acid (TFA) cleavage cocktails for peptides containing the benzyloxycarbonyl-protected diaminopropionic acid residue, Dap(Z). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the successful cleavage and deprotection of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: Is the Z-protecting group on Dap(Z) stable to TFA during cleavage?
A1: Yes, the benzyloxycarbonyl (Z or Cbz) protecting group is generally stable to the acidic conditions of a standard TFA cleavage cocktail used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The primary purpose of the TFA cocktail in this context is to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups, such as Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), while leaving the Z-group intact. This orthogonality is a key principle in SPPS.[3][4]
Q2: What is the primary goal when designing a TFA cleavage cocktail for a Dap(Z)-containing peptide?
A2: The main objective is to achieve complete cleavage of the peptide from the solid support and removal of all other acid-labile side-chain protecting groups without causing premature cleavage of the Z-group or other unwanted side reactions. The cocktail should be formulated to effectively scavenge cationic species generated during the cleavage process to protect sensitive amino acid residues.
Q3: What are the most common side reactions to be aware of during the TFA cleavage of peptides?
A3: Common side reactions during TFA cleavage are primarily caused by reactive carbocations generated from the cleavage of protecting groups like Boc and tBu. These carbocations can lead to the alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Oxidation of sensitive residues can also occur. The addition of scavengers to the cleavage cocktail is crucial to minimize these side reactions.
Q4: Which scavengers are recommended for the cleavage of peptides with Dap(Z)?
A4: A standard and effective scavenger combination for peptides that do not contain highly sensitive residues is Triisopropylsilane (TIS) and water. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail containing scavengers such as 1,2-ethanedithiol (EDT), thioanisole, and phenol is often necessary. However, it is important to note that thiol-based scavengers like EDT can potentially reduce azide groups if they are also present in the peptide. While the Z-group is robust, the choice of scavengers should be tailored to the overall amino acid composition of the peptide to prevent other side reactions.
Q5: Can prolonged exposure to TFA lead to the cleavage of the Z-group?
A5: While the Z-group is resistant to standard TFA cleavage conditions (typically 2-4 hours), prolonged exposure to strong acids can eventually lead to its removal. However, under the typical timeframe required for the removal of Boc and tBu groups, the Z-group remains largely intact. For particularly long cleavage times, it is advisable to perform a small-scale test cleavage to assess the stability of the Z-group for the specific peptide sequence.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete cleavage from the resin | - Insufficient TFA concentration or volume.- Short cleavage time.- Poor resin swelling. | - Ensure a TFA concentration of at least 90-95% in the final cocktail.- Use a sufficient volume of cleavage cocktail to fully swell the resin (typically 10-20 mL per gram of resin).- Extend the cleavage time in 30-minute increments, monitoring the progress with a small-scale test cleavage.- Ensure the resin is adequately washed and dried before cleavage. |
| Presence of side products (e.g., alkylated residues) | - Inadequate scavenging of reactive cations. | - Add or increase the concentration of appropriate scavengers. For Trp, Met, or Cys containing peptides, consider using a cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT).- For peptides without these sensitive residues, a TFA/TIS/water cocktail is often sufficient. |
| Partial or complete loss of the Z-group | - Excessively long cleavage time.- Use of a stronger acid than TFA. | - Optimize the cleavage time by performing a time-course experiment on a small scale.- Avoid using stronger acids like HF unless specifically required for other protecting groups, as this will cleave the Z-group. |
| Peptide precipitation issues after cleavage | - Peptide is highly hydrophobic or has a tendency to aggregate.- Insufficient volume of cold ether used for precipitation. | - After cleavage, concentrate the TFA solution under a stream of nitrogen before adding cold diethyl ether.- Use a larger volume of pre-chilled diethyl ether (at least 10-fold excess).- If the peptide remains soluble, try a different anti-solvent such as cold methyl-tert-butyl ether (MTBE). |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides with Dap(Z) (without other sensitive residues)
This protocol is suitable for peptides containing Dap(Z) where other amino acids do not have highly sensitive side chains (e.g., Trp, Met, Cys).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 10 mL per gram of resin.
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.
-
Dry the peptide pellet under vacuum.
Protocol 2: TFA Cleavage for Peptides with Dap(Z) and other Sensitive Residues
This protocol utilizes "Reagent K," a more robust cleavage cocktail designed for peptides containing sensitive residues like Tryptophan, Methionine, or Cysteine, while preserving the Z-group on Dap.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). A typical volume is 10-20 mL per gram of resin.
-
Add Reagent K to the resin and gently agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or MTBE.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times.
-
Dry the peptide pellet under vacuum.
Data Presentation
The following table summarizes common TFA cleavage cocktails and their recommended applications for peptides containing Dap(Z).
| Cleavage Cocktail Composition (v/v/v or v/w/v/v) | Scavengers | Primary Application | Z-Group Stability |
| TFA/H₂O/TIS (95:2.5:2.5) | Water, Triisopropylsilane | Peptides without Trp, Met, or Cys. | High |
| Reagent B: TFA/Phenol/H₂O/TIS (88:5:5:2) | Phenol, Water, Triisopropylsilane | Peptides with Tyr; "odorless" alternative to thiol-containing cocktails. | High |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, 1,2-Ethanedithiol | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | High |
Visualizations
References
Incomplete coupling of Fmoc-Dap(Z)-OH and how to resolve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling of Fmoc-Dap(Z)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound can be attributed to several factors, primarily stemming from steric hindrance. The bulky Fmoc (9-fluorenylmethyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups can physically obstruct the activated carboxylic acid from efficiently reaching the free N-terminal amine of the growing peptide chain on the solid support. Additionally, the growing peptide chain itself can aggregate, further reducing the accessibility of the reaction site.[1][2]
Q2: How can I detect incomplete coupling of this compound?
The most common method for monitoring the completion of a coupling reaction is the Kaiser test (or ninhydrin test).[1] This qualitative colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1][3]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[1][3]
For a more definitive analysis, a small sample of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the Dap(Z) residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[4]
Q3: Which coupling reagents are recommended for sterically hindered amino acids like this compound?
For sterically demanding amino acids, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.
-
High-Reactivity Reagents: HATU, HCTU, and PyBOP are powerful activating reagents that can significantly improve coupling efficiency for hindered amino acids.[5][6][7] HATU is often cited for its superior performance in difficult couplings due to its rapid reaction kinetics and ability to suppress racemization.[5][8]
-
Standard Reagents: While less potent for hindered couplings, reagents like HBTU and TBTU can be effective, though they may require longer reaction times or double coupling.[7][9] It is important to be aware that HBTU can lead to a guanidinylation side reaction, capping the peptide chain.[5]
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after the initial coupling reaction has been performed.[10] This strategy is highly recommended for difficult couplings, such as those involving sterically hindered residues like this compound, to drive the reaction to completion. It is a prudent step to take if the Kaiser test is positive after the initial coupling attempt.[1]
Q5: What is "capping" and when is it necessary?
Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step.[11] This is typically done using acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine.[11][12] Capping renders the unreacted amines inert to subsequent coupling cycles, preventing the formation of deletion sequences in the final peptide product.[11] This should be considered a last resort when other strategies, such as using a more potent coupling reagent or double coupling, have failed to achieve a negative Kaiser test.[13]
Troubleshooting Guide for Incomplete this compound Coupling
This guide provides a systematic workflow to troubleshoot and resolve incomplete coupling of this compound, typically indicated by a positive Kaiser test after the coupling step.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation
The following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. The efficiency can be sequence-dependent, and optimization is often necessary.
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Typical Coupling Time for Hindered Residues | Key Advantages & Disadvantages |
| Aminium/Uronium Salts | HATU, HCTU | Very High[5] | 30 - 60 min[14] | Advantages: Highly efficient for hindered couplings, rapid reactions, low racemization.[5][6] Disadvantages: Higher cost, potential for guanidinylation side reaction with HBTU/HCTU.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High[14] | 30 - 60 min[14] | Advantages: Efficient, no risk of guanidinylation.[7][14] Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.[14] |
| Carbodiimides (+ Additives) | DIC/HOBt, DIC/Oxyma | Moderate | 2 - 4 hours | Advantages: Cost-effective, low racemization with additives.[6] Disadvantages: Slower reaction times, less efficient for highly hindered couplings.[6] |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended for the initial coupling attempt of this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Coupling: Add the activation solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.[3]
-
Washing: If the Kaiser test is negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step. If the test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling
This protocol should be implemented if the Kaiser test is positive after the initial coupling.
-
Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.
-
Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step. If the test remains positive, consider capping (Protocol 3).
Protocol 3: Capping of Unreacted Amines
This protocol is a terminal step for unreacted chains and should be used if double coupling fails.
-
Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[1] Alternatively, a 3:2 ratio of acetic anhydride to pyridine can be used.[15]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[12][15]
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) before proceeding to the Fmoc deprotection step for the next amino acid in the sequence.
References
- 1. peptide.com [peptide.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Monitoring Fmoc-Dap(Z)-OH Incorporation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the real-time monitoring of Fmoc-Dap(Z)-OH incorporation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for real-time monitoring of this compound incorporation?
A1: The most common and reliable method for real-time monitoring of the incorporation of any Fmoc-protected amino acid, including this compound, is by monitoring the Fmoc deprotection step using UV-Vis spectrophotometry.[1] This technique relies on the quantitative cleavage of the Fmoc group by a base, typically piperidine, which releases dibenzofulvene. Dibenzofulvene then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct that strongly absorbs UV light at approximately 301 nm.[1][2] The intensity of this absorbance is directly proportional to the amount of Fmoc group removed, thus indicating the success of the previous coupling step.[1]
Q2: How can I confirm if the coupling of this compound is complete?
A2: In addition to UV-Vis monitoring of the subsequent deprotection step, the completion of the coupling reaction can be qualitatively assessed using the Kaiser test.[3][4] This colorimetric test detects the presence of free primary amines on the resin.[5] A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete, while a positive test (blue/purple beads) signifies an incomplete reaction.[4][5][6] For secondary amines like proline, the Kaiser test is unreliable, and alternative tests such as the Isatin or Chloranil test should be used.[3]
Q3: What are potential side reactions specific to this compound or similar derivatives during coupling?
A3: While not extensively documented for this compound specifically, similar diaminopropionic acid derivatives like Fmoc-Dab(Mtt)-OH have been shown to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[7] This is a critical consideration for this compound as well. It is advisable to use coupling reagents that minimize this side reaction.
Q4: Which analytical methods can be used for post-synthesis validation of this compound incorporation?
A4: For definitive validation after the synthesis or at intermediate stages, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8] HPLC is used to assess the purity and quantify the peptide, MS confirms the correct molecular weight, and NMR provides detailed structural information.[8]
Troubleshooting Guides
Issue 1: Low or No UV Absorbance during Fmoc Deprotection
| Possible Cause | Troubleshooting Action |
| Incomplete coupling of this compound in the previous step. | - Perform a Kaiser test to check for free amines. If positive, repeat the coupling (double coupling) with fresh reagents.[9] - Extend the coupling time.[9] - Use a more potent coupling reagent like HATU or HCTU, especially for potentially difficult couplings.[9] |
| Inefficient Fmoc deprotection. | - Extend the deprotection time or perform a second deprotection step.[1] - Consider using a stronger deprotection reagent cocktail, such as DBU/piperidine in DMF, especially for sequences prone to aggregation.[1] |
| Degraded piperidine solution. | - Prepare a fresh 20% (v/v) piperidine in DMF solution daily.[1] |
| Instrumental error. | - Ensure the spectrophotometer is properly blanked with the deprotection solution.[2] - Check the UV lamp and detector functionality. |
Issue 2: Positive Kaiser Test After this compound Coupling
| Possible Cause | Troubleshooting Action |
| Steric hindrance or difficult sequence. | - Perform a double coupling with a fresh solution of activated this compound.[6][9] - Increase the excess of amino acid and coupling reagents (3-5 equivalents).[9] |
| Peptide aggregation on the resin. | - Swell the resin adequately in DMF before starting the synthesis.[9] - Consider using structure-disrupting dipeptides (pseudoprolines) if the sequence allows.[6] |
| Ineffective coupling reagents. | - Switch to more potent uronium/aminium salt-based reagents like HATU, HBTU, or HCTU.[6][9] |
| Potential lactamization of this compound. | - Use a pre-activation time of zero or a very short duration.[10] - Consider using a coupling reagent like DEPBT which has been shown to be effective for similar derivatives.[7] |
| Incomplete deprotection of the previous amino acid. | - Before coupling, ensure the previous Fmoc deprotection was complete by checking the UV absorbance profile or performing a Kaiser test after deprotection. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for UV-Vis monitoring of Fmoc deprotection.
| Parameter | Typical Value | Unit | Notes |
| UV Wavelength | ~301 | nm | For the dibenzofulvene-piperidine adduct.[1][2] |
| Piperidine Concentration | 20 | % (v/v) in DMF | A standard concentration for Fmoc deprotection.[1][11] |
| Deprotection Time | 3 - 20 | minutes | Can be split into two treatments (e.g., 3 + 10 min).[1] |
| Coupling Reagent Excess | 3 - 5 | equivalents | Relative to the resin loading for difficult couplings.[9] |
| Amino Acid Excess | 3 - 5 | equivalents | Relative to the resin loading for difficult couplings.[9] |
Experimental Protocols
Protocol 1: Real-Time UV-Vis Monitoring of Fmoc Deprotection
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in high-purity DMF to the resin.[1]
-
Agitate the mixture for an initial 3 minutes.[1]
-
Drain the solution through the spectrophotometer's flow cell and record the absorbance at 301 nm.
-
Add a fresh portion of the deprotection solution and continue agitation for another 10-15 minutes to ensure complete deprotection.
-
Continuously or periodically measure the absorbance of the effluent until it returns to baseline, indicating the complete removal of the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Data Interpretation: The integrated area of the absorbance peak is proportional to the amount of this compound successfully coupled in the previous step. A significantly lower than expected integral suggests a poor coupling yield.
Protocol 2: Qualitative Kaiser Test for Coupling Completion
-
Sample Preparation: After the coupling reaction, take a small sample of the resin beads (10-15 beads) and wash them thoroughly with DMF and then ethanol.[3][4]
-
Reagent Preparation:
-
Procedure:
-
Interpretation of Results:
Visualizations
Caption: Experimental workflow for the incorporation and monitoring of this compound.
Caption: Logical workflow for troubleshooting incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Strategies to avoid dipeptide formation with Fmoc-Dap(Z)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Dap(Z)-OH, with a focus on strategies to avoid dipeptide formation.
Frequently Asked Questions (FAQs)
Q1: What is dipeptide formation in the context of this compound, and why is it a concern?
A1: Dipeptide formation is a common side reaction in SPPS where two amino acid residues couple together before being incorporated into the growing peptide chain. In the case of this compound, this can lead to the insertion of a Dap(Z)-Dap(Z) dipeptide, resulting in a peptide with an incorrect sequence and mass. A major pathway for this is diketopiperazine (DKP) formation, especially at the dipeptide stage on the resin. This involves the intramolecular cyclization of the N-terminal deprotected dipeptide, leading to its cleavage from the resin and termination of the peptide chain.[1][2] This side reaction reduces the yield of the target peptide and complicates purification.
Q2: What factors contribute to dipeptide formation when using this compound?
A2: Several factors can promote dipeptide formation:
-
Steric Hindrance: The bulky nature of the Fmoc and Z protecting groups can sometimes hinder efficient coupling to the resin-bound amino acid, potentially leading to side reactions.
-
Coupling Reagent: The choice of coupling reagent and its activation time can significantly influence the extent of side reactions. Highly reactive reagents, if not used under optimal conditions, can contribute to undesired outcomes.
-
Resin Choice: The type of resin can play a role. For instance, sterically hindered resins like 2-chlorotrityl chloride resin can help suppress DKP formation.
-
Reaction Conditions: Factors such as temperature, solvent, and reaction time can all impact the rate of both the desired coupling and undesired side reactions. For example, the rate of diketopiperazine formation generally increases in less polar solvents.[3]
Q3: Can the Z-protecting group on the Dap side chain influence dipeptide formation?
A3: While the primary role of the Z-group is to protect the side-chain amine, its presence contributes to the overall steric bulk of the amino acid derivative. This can indirectly influence coupling efficiency. Although the Z-group is generally stable during standard Fmoc-SPPS cycles, its electronic properties do not actively prevent the key mechanisms of dipeptide formation like DKP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a significant peak corresponding to the target peptide + 158.1 Da (the mass of a Dap(Z) residue minus water). | Dipeptide (Dap(Z)-Dap(Z)) insertion. | 1. Optimize Coupling Conditions: Switch to a more efficient coupling reagent like HATU or HBTU, which are known to be effective for sterically hindered amino acids.[4][5] 2. Reduce Pre-activation Time: Minimize the time the activated this compound is allowed to sit before being added to the resin. 3. Perform a Double Coupling: If the initial coupling is incomplete, a second coupling with fresh reagents can help drive the reaction to completion. |
| Low yield of the final peptide, with evidence of chain termination after the first or second amino acid. | Diketopiperazine (DKP) formation leading to cleavage of the dipeptide from the resin.[1][2] | 1. Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride resin, which can physically hinder the intramolecular cyclization that leads to DKP formation. 2. Couple a Dipeptide: If commercially available, using a pre-formed Fmoc-Xaa-Dap(Z)-OH dipeptide can bypass the susceptible on-resin dipeptide stage. 3. Modify Fmoc-Deprotection Conditions: For sequences prone to DKP formation, using a milder base like piperazine or a DBU/piperazine mixture for Fmoc deprotection has been shown to reduce this side reaction.[2] |
| Incomplete coupling of this compound, leading to deletion sequences. | Steric hindrance from the Fmoc and Z groups, or aggregation of the peptide chain. | 1. Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can improve efficiency. 2. Use Additives to Disrupt Aggregation: In cases of suspected peptide aggregation, adding chaotropic salts or using solvents like NMP or DMSO can be beneficial.[6] 3. Ensure High-Quality Reagents: Use fresh, high-purity this compound and coupling reagents. |
Data Presentation
The following table summarizes the expected performance of different coupling reagents in minimizing dipeptide formation with sterically hindered amino acids. Note that this data is representative and actual results with this compound may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Relative Speed | Expected Purity/Efficiency | Risk of Side Reactions (including Dipeptide Formation) | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[4][7] |
| HBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used reagent.[4][7] |
| DIC/HOBt | Carbodiimide | Moderate | Good | Moderate | A cost-effective option, but may require longer reaction times or double coupling for difficult residues.[5] |
| PyBOP | Phosphonium | Fast | High | Low | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency and minimize side reactions for sterically hindered amino acids like this compound.
Materials and Reagents:
-
Fmoc-protected amino-terminated resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for no more than 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow beads).
-
If the Kaiser test is positive, a second coupling may be performed with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: Standard Coupling of this compound using DIC/HOBt
This protocol provides a cost-effective method for coupling, which may require optimization for difficult sequences.
Materials and Reagents:
-
Fmoc-protected amino-terminated resin
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound and HOBt in DMF.
-
Add DIC to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer reaction times may be necessary.
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
Visualization
Caption: Strategies to mitigate dipeptide formation.
References
- 1. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Minimizing racemization of Fmoc-Dap(Z)-OH during activation
Welcome to the technical support center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing racemization of Fmoc-Dap(Z)-OH during the critical activation step.
Troubleshooting Guide
Issue: High Levels of D-Isomer Detected After Coupling this compound
Researchers frequently encounter diastereomeric impurities when incorporating this compound, indicating racemization during the activation and coupling stages. The following guide provides a systematic approach to diagnosing and mitigating this issue.
Underlying Cause: Racemization of N-Fmoc protected amino acids primarily occurs through two mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[1][2] The formation of these planar intermediates leads to a loss of chirality at the alpha-carbon. Factors such as the choice of coupling reagent, base, solvent, and temperature significantly influence the rate of racemization.[2]
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as those based on phosphonium salts (e.g., PyBOP, DEPBT) or aminium/uronium salts used with an additive (e.g., HBTU/HOBt, HATU/HOAt).[3][4] | Carbodiimide reagents like DIC, when used alone, can lead to higher levels of racemization.[4] Additives like HOBt, HOAt, or Oxyma form active esters that are less prone to racemization.[1][2] |
| Strong or Sterically Unhindered Base | Replace stronger bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2] | The base used during coupling can abstract the alpha-proton, initiating racemization. Weaker or bulkier bases reduce the rate of this side reaction.[2] |
| Prolonged Pre-activation Time | Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the peptide-resin. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin. | The longer the activated amino acid exists before coupling, the greater the opportunity for racemization to occur.[2] |
| Elevated Temperature | Perform the coupling reaction at room temperature or below. If using microwave synthesis, consider reducing the coupling temperature. | Higher temperatures can accelerate the rate of racemization.[5] Lowering the temperature has been shown to limit racemization for sensitive amino acids.[5] |
| Solvent Effects | Ensure the use of high-purity, anhydrous solvents like DMF or NMP. | The choice of solvent can influence the reaction kinetics and the stability of the activated species. |
Quantitative Data on Racemization (Illustrative Example)
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | D-Isomer (%) |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 1.8 |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | <0.5 |
| Fmoc-L-Ser(tBu)-OH | HATU | NMM | ~1.0 |
| Fmoc-L-His(Trt)-OH | HATU | NMM | >5.0 |
Data is compiled for illustrative purposes from various studies on racemization-prone amino acids.[6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: Like other N-protected amino acids, this compound can undergo racemization during activation for peptide bond formation. The electron-withdrawing nature of the Fmoc and Z protecting groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base, which initiates the racemization process.
Q2: What is the recommended coupling protocol to minimize racemization of this compound?
A2: A combination of a phosphonium-based coupling reagent like PyBOP or an aminium-based reagent like HBTU with an additive such as HOBt, and a sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) is recommended. The coupling should be performed at room temperature with minimal pre-activation time.
Q3: Can the choice of solvent impact the degree of racemization?
A3: Yes, the solvent can play a role. Polar aprotic solvents like DMF and NMP are standard for solid-phase peptide synthesis and are generally suitable. It is crucial to use high-purity, anhydrous solvents, as contaminants can affect the reaction.
Q4: Does the position of this compound in the peptide sequence affect the risk of racemization?
A4: While the primary risk of racemization is during the activation of the incoming amino acid, the C-terminal amino acid of the resin-bound peptide can also be susceptible to epimerization under harsh or prolonged basic conditions during Fmoc deprotection.[2] However, for the coupling of this compound, the main focus should be on the activation conditions.
Q5: Are there any alternative strategies to incorporate Dap derivatives with reduced risk of side reactions?
A5: One study on the related Fmoc-Dab(Mtt)-OH, which is prone to lactamization, found that the coupling reagent DEPBT allowed for complete incorporation without pre-incubation, suggesting it as a potentially milder activating agent.[7] While lactamization is a different side reaction from racemization, the use of milder, efficient coupling reagents is a common strategy to minimize unwanted side reactions in general.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HBTU/HOBt and NMM
This protocol is designed to minimize racemization by using a combination of an aminium salt, an additive, and a moderately basic, sterically hindered base.
Materials:
-
This compound (3 eq.)
-
HBTU (3 eq.)
-
HOBt (3 eq.)
-
N-Methylmorpholine (NMM) (6 eq.)
-
Peptide-resin with free N-terminal amine (1 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
In a separate reaction vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.
-
Add NMM to the solution from step 4.
-
Immediately add the activation mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting racemization issues with this compound.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Dap(Z)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for the use of Fmoc-Dap(Z)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent under various SPPS conditions and to offer solutions for potential challenges encountered during its application.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Z-group on the side chain of this compound?
The Benzyloxycarbonyl (Z or Cbz) group serves as a 'permanent' protecting group for the β-amino group of the diaminopropionic acid (Dap) side chain. In the context of Fmoc-based SPPS, this protection is considered orthogonal. This means it should remain stable and intact during the repeated basic treatments with piperidine used to remove the temporary Nα-Fmoc group at each cycle of peptide elongation.
Q2: Under what conditions is the Z-group on the Dap side chain removed?
The Z-group is robustly stable to the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and mild acidic conditions. Its removal is typically achieved under strong acidic conditions, such as treatment with hydrogen bromide in acetic acid (HBr/AcOH), or through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1] This allows for the selective deprotection of the side chain after the peptide has been assembled or during the final cleavage from the resin, depending on the overall synthetic strategy.
Q3: Is the Z-group completely stable to piperidine during Fmoc-SPPS?
While the Z-group is generally considered stable to piperidine, prolonged exposure or a high number of deprotection cycles may lead to a minor degree of cleavage. For most standard syntheses, this is not a significant issue. However, for the synthesis of very long peptides requiring numerous deprotection cycles, the potential for gradual loss of the Z-group should be considered.
Q4: What are the potential side reactions associated with the use of this compound?
The primary concern is the premature cleavage of the Z-group, which would expose the side-chain amine. If this occurs, the free amine can be acylated by the next activated amino acid, leading to the formation of a branched peptide impurity. Another potential, though less common, side reaction is the formation of a hydantoin derivative at the N-terminus if the Dap residue is the first or second amino acid in the sequence, although this is more prevalent with other protecting groups.
Q5: How can I monitor the stability of the Dap(Z) residue during my synthesis?
The stability of the Dap(Z) residue can be monitored by cleaving a small amount of the peptide-resin after a specific number of cycles and analyzing the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The appearance of a product with a mass corresponding to the peptide without the Z-group or with a modification on the Dap side chain would indicate instability.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in your SPPS experiments.
Issue 1: Premature Cleavage of the Z-Group
-
Symptom: Appearance of a side product with a mass corresponding to the peptide without the Z-group or a branched peptide in the crude mass spectrum.
-
Cause: While generally stable, prolonged exposure to piperidine over many cycles may cause minor cleavage of the Z-group.
-
Solution:
-
Reduce Deprotection Time: Minimize the piperidine treatment time to what is necessary for complete Fmoc removal (e.g., 2 x 5-7 minutes instead of longer incubations).
-
Alternative Base: For particularly sensitive sequences, consider using a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration, although this may require careful optimization to avoid other side reactions.[2]
-
Monitor Progress: After a significant number of cycles, perform a test cleavage and analyze the product by HPLC-MS to quantify the extent of premature deprotection.
-
Issue 2: Incomplete Coupling to the Amino Acid Following Dap(Z)
-
Symptom: A positive Kaiser test after the coupling step following the incorporation of this compound, indicating unreacted free amines. This leads to deletion sequences in the final product.
-
Cause: Steric hindrance from the bulky Fmoc and Z protecting groups, as well as the peptide-resin matrix, can sometimes impede the coupling efficiency.
-
Solution:
-
Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Use a More Potent Coupling Reagent: Switch to a more powerful activating agent such as HATU or HCTU.
-
Increase Reaction Time: Extend the coupling time to allow for complete reaction.
-
Capping: If incomplete coupling persists, "cap" the unreacted amines by acetylation with acetic anhydride to prevent the formation of deletion peptides.
-
Data on Protecting Group Stability
While specific quantitative data for the stability of this compound to repeated piperidine treatment is not extensively published, the stability of the analogous Fmoc-Lys(Z)-OH provides a good reference. The Z-group on the lysine side chain is generally reported to be stable under standard Fmoc-SPPS conditions.
| Protecting Group | Reagent | Typical Conditions | Stability |
| Nα-Fmoc | 20% Piperidine in DMF | 2 x 10 min per cycle | Labile |
| Side-Chain Z | 20% Piperidine in DMF | Multiple cycles | Generally Stable |
| Side-Chain Z | HBr/AcOH or H₂/Pd | 1-2 hours | Labile |
| Side-Chain Boc | 20% Piperidine in DMF | Multiple cycles | Stable |
| Side-Chain Boc | 95% TFA | 1-2 hours | Labile |
Table 1: General Stability of Z-group in Comparison to Other Common Protecting Groups in SPPS.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of this compound
This protocol outlines a standard manual cycle for the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Nα-Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
5. Monitoring (Optional):
-
Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: HPLC-Based Assay for Assessing Z-Group Stability
This protocol describes a method to quantify the stability of the Z-group on the Dap side chain to piperidine treatment.
1. Sample Preparation:
-
Synthesize a short model peptide containing Dap(Z), for example, Ac-Ala-Dap(Z)-resin.
-
Divide the resin into several equal portions.
2. Piperidine Treatment:
-
Treat each resin portion with 20% piperidine in DMF for different durations (e.g., 0, 1, 2, 4, 8, and 16 hours) at room temperature.
3. Cleavage and Deprotection:
-
After the specified time, wash the resin thoroughly with DMF and DCM and dry it.
-
Cleave the peptide from the resin and remove other acid-labile protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
4. Sample Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Analyze the chromatogram to quantify the peak areas of the fully protected peptide (containing the Z-group) and the prematurely deprotected peptide (without the Z-group).
5. Data Interpretation:
-
Calculate the percentage of Z-group cleavage at each time point to determine its stability over time.
Visualizations
References
Validation & Comparative
Orthogonal Synthesis: A Comparative Guide to Fmoc-Dap(Z)-OH and Fmoc-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, particularly in the construction of complex peptides with branched or cyclic architectures, the choice of orthogonally protected amino acids is paramount. Diaminopropionic acid (Dap) is a versatile building block that introduces a reactive amine on the side chain, enabling a wide array of modifications. The successful incorporation and selective manipulation of Dap hinges on the strategic use of protecting groups. This guide provides a detailed comparison of two commonly used Dap derivatives, Fmoc-Dap(Z)-OH and Fmoc-Dap(Boc)-OH, within the framework of Fmoc-based solid-phase peptide synthesis (SPPS).
The Principle of Orthogonal Protection in Peptide Synthesis
Orthogonal protection refers to the use of multiple classes of protecting groups in a single synthetic scheme, where each class can be removed under specific conditions without affecting the others. In the context of Fmoc SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups are typically acid-labile. This allows for the sequential addition of amino acids to the growing peptide chain. For side-chain modifications, an additional layer of orthogonality is required, where the side-chain protecting group of a specific amino acid can be removed while the Nα-Fmoc group and other side-chain protecting groups remain intact.
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} caption [label="General workflow of Fmoc-SPPS and orthogonal side-chain modification.", fontsize=10, fontname="Arial"]; style caption fill:#FFFFFF,stroke:#FFFFFF
Chemical Structures and Properties
A clear understanding of the chemical properties of this compound and Fmoc-Dap(Boc)-OH is fundamental to their effective application.
| Property | This compound | Fmoc-Dap(Boc)-OH |
| Molecular Formula | C₂₆H₂₄N₂O₆ | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 460.48 g/mol | 426.46 g/mol |
| CAS Number | 204316-36-9 | 162558-25-0 |
| Nα-Protecting Group | Fmoc (Base-labile) | Fmoc (Base-labile) |
| Side-Chain Protecting Group | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Deprotection | Hydrogenolysis or strong acid | Moderate acid |
Performance Comparison in Orthogonal Synthesis
The choice between the Z and Boc protecting groups for the Dap side chain significantly impacts the synthetic strategy, potential side reactions, and overall efficiency.
| Parameter | This compound | Fmoc-Dap(Boc)-OH |
| Coupling Efficiency | Generally high, comparable to other standard Fmoc-amino acids. | High, but the bulky Boc group may lead to steric hindrance in sterically demanding couplings, potentially requiring stronger coupling reagents or double coupling. |
| Orthogonality | Excellent. The Z group is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions used for Boc/tBu removal. | Good. The Boc group is stable to the basic conditions for Fmoc removal. However, its removal requires acidic conditions that might partially cleave other acid-labile groups if not carefully controlled. |
| Side-Chain Deprotection Conditions | Catalytic hydrogenolysis (e.g., Pd/C, H₂) or strong acids (e.g., HBr/AcOH). Hydrogenolysis is mild but may be incompatible with other functional groups (e.g., Cys, Met). | Moderate acids (e.g., 25-50% TFA in DCM). |
| Potential Side Reactions | - Incomplete deprotection if the catalyst is poisoned. - Potential for side reactions with sulfur-containing amino acids during hydrogenolysis. | - Tert-butylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection. This can be minimized with scavengers. - Intramolecular cyclization to form a lactam, although this is a general concern for Dap derivatives. |
Experimental Protocols
General Coupling Protocol for this compound and Fmoc-Dap(Boc)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle on a solid support.
Materials:
-
Fmoc-protected amino acid (this compound or Fmoc-Dap(Boc)-OH) (3 eq.)
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 eq.)
-
1-Hydroxybenzotriazole (HOBt) (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
Workflow:
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} caption [label="Workflow for a single amino acid coupling cycle in Fmoc-SPPS.", fontsize=10, fontname="Arial"]; style caption fill:#FFFFFF,stroke:#FFFFFF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-Dap derivative, HATU, and HOBt in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
Orthogonal Deprotection of the Dap Side Chain
Method: Catalytic Transfer Hydrogenolysis
This method is preferred for its mild conditions.
Materials:
-
Peptide-resin containing this compound
-
Palladium on activated carbon (Pd/C, 10%)
-
Formic acid
-
Methanol or DMF
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add a suspension of Pd/C (catalytic amount) to the resin.
-
Add formic acid as the hydrogen donor.
-
Agitate the mixture at room temperature. Monitor the reaction progress by HPLC-MS analysis of a small cleaved sample.
-
Upon completion, filter the resin to remove the catalyst and wash thoroughly with the solvent, followed by DCM.
Method: Mild Acidolysis
Materials:
-
Peptide-resin containing Fmoc-Dap(Boc)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water) if sensitive residues are present.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM. If Trp or Met are present, a scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is recommended.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the acidic solution and wash the resin extensively with DCM, followed by a neutralization wash with a solution of 10% DIEA in DCM, and finally with DMF.
Logical Relationship for Protecting Group Selection
The choice between this compound and Fmoc-Dap(Boc)-OH is dictated by the overall synthetic strategy and the chemical nature of the final peptide.
Conclusion
Both this compound and Fmoc-Dap(Boc)-OH are valuable reagents for introducing a modifiable side-chain amine in peptide synthesis.
-
This compound offers superior orthogonality, with its Z group being removable under conditions that are completely orthogonal to both Fmoc and Boc/tBu deprotection. This makes it an excellent choice for complex syntheses where multiple layers of orthogonal protection are required. However, the deprotection by catalytic hydrogenolysis may not be suitable for peptides containing sulfur-containing residues.
-
Fmoc-Dap(Boc)-OH is a widely used and cost-effective alternative. Its side-chain Boc group is readily removed with moderate acid. While the orthogonality is good, care must be taken during deprotection to avoid premature cleavage of other acid-labile groups and to mitigate side reactions like tert-butylation through the use of scavengers.
The optimal choice will ultimately depend on the specific peptide sequence, the desired side-chain modification, and the overall synthetic strategy. A thorough evaluation of the chemical compatibility of all protecting groups and reaction conditions is essential for the successful synthesis of complex and modified peptides.
A Comparative Guide to Fmoc-Dap(Z)-OH and Fmoc-Dap(Alloc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for the creation of modified or constrained peptides, the choice of orthogonally protected amino acid building blocks is critical. Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) derivatives are invaluable for introducing a functionalizable side-chain amine. This guide provides an objective comparison of two commonly used derivatives, Fmoc-Dap(Z)-OH and Fmoc-Dap(Alloc)-OH, focusing on their performance, deprotection protocols, and orthogonal compatibility in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
This compound and Fmoc-Dap(Alloc)-OH are both essential tools for peptide chemists, enabling the site-specific modification of the peptide backbone. The primary distinction lies in the side-chain protecting group: the benzyloxycarbonyl (Z) group in the former, and the allyloxycarbonyl (Alloc) group in the latter. This difference dictates the deprotection strategy, which in turn influences the overall synthetic scheme. The Z group is typically removed by hydrogenolysis, a method that is not always compatible with on-resin synthesis, while the Alloc group is cleaved under mild, palladium-catalyzed conditions that are well-suited for SPPS.
Data Presentation: A Comparative Overview
| Feature | This compound | Fmoc-Dap(Alloc)-OH | References |
| Side-Chain Protecting Group | Benzyloxycarbonyl (Z or Cbz) | Allyloxycarbonyl (Alloc) | [1][2] |
| Molecular Weight | 460.48 g/mol | 410.42 g/mol | [3][4] |
| Side-Chain Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HBr/AcOH) | Palladium(0)-catalyzed allylic cleavage (e.g., Pd(PPh₃)₄ with a scavenger) | [1][2] |
| On-Resin Deprotection Compatibility | Challenging; hydrogenolysis can be difficult to perform on a solid support and may require specialized equipment. | High; palladium-catalyzed deprotection is routinely performed on-resin. | [5][6] |
| Orthogonality with Fmoc/tBu Strategy | High; Z group is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. | High; Alloc group is stable to both basic (Fmoc removal) and acidic (tBu removal) conditions. | [7][8] |
| Potential Side Reactions | Incomplete hydrogenolysis can lead to a mixture of protected and deprotected peptides. The catalyst can sometimes be difficult to remove completely. | Palladium catalyst can sometimes be difficult to completely wash from the resin. N-allylation is a potential side reaction, though minimized with appropriate scavengers. | [9] |
| Reagent Toxicity/Handling | Hydrogen gas is flammable and requires careful handling. Palladium on carbon can be pyrophoric. | Palladium catalysts can be toxic and require careful handling and disposal. Phenylsilane is a common scavenger and is flammable. | [8] |
Visualizing the Chemistry: Structures and Deprotection
To better understand the chemical differences, the following diagrams illustrate the structures of the two compounds and their respective side-chain deprotection mechanisms.
Experimental Protocols
The following protocols outline the key steps for incorporating these amino acids into a peptide chain during Fmoc-based SPPS and the subsequent selective deprotection of the side chain.
General SPPS Workflow
The initial incorporation of both this compound and Fmoc-Dap(Alloc)-OH into a peptide sequence follows standard Fmoc-SPPS protocols.
Protocol 1: On-Resin Side-Chain Deprotection of Dap(Z)
Note: On-resin hydrogenolysis can be challenging and may result in incomplete deprotection. This protocol is a general guideline and may require optimization.
Materials:
-
Peptidyl-resin containing the Dap(Z) residue
-
Palladium on carbon (Pd/C), 10%
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF/DCM
-
Hydrogen source (H₂ gas cylinder or balloon)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Swell the peptidyl-resin in the chosen solvent within the reaction vessel.
-
Add the Pd/C catalyst to the resin suspension (typically 0.1-0.2 equivalents by weight relative to the resin).
-
Securely seal the reaction vessel and purge the atmosphere with an inert gas (e.g., Argon), followed by purging with hydrogen gas.
-
Maintain a positive pressure of hydrogen and agitate the reaction mixture vigorously for 2-24 hours at room temperature.
-
Caution: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood away from ignition sources.
-
After the reaction, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Note: The catalyst can be pyrophoric and should be kept wet.
-
Wash the resin thoroughly with DMF and DCM to remove any by-products.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: On-Resin Side-Chain Deprotection of Dap(Alloc)
This is a widely used and efficient method for on-resin Alloc deprotection.
Materials:
-
Peptidyl-resin containing the Dap(Alloc) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger: Phenylsilane (PhSiH₃) or Dimedone
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptidyl-resin in the chosen anhydrous solvent under an inert atmosphere.
-
In a separate vessel, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in the solvent.
-
Add the allyl scavenger to the palladium solution (e.g., 20-40 equivalents of Phenylsilane).
-
Add the deprotection solution to the resin suspension.
-
Gently agitate the mixture under an inert atmosphere for 1-2 hours at room temperature. The reaction can be monitored for completion.
-
Drain the reaction mixture.
-
Wash the resin extensively with the solvent, followed by washes with a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with the solvent and DCM.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Conclusion
The choice between this compound and Fmoc-Dap(Alloc)-OH will largely depend on the overall synthetic strategy and the available laboratory equipment.
-
Fmoc-Dap(Alloc)-OH is generally the preferred choice for most standard on-resin applications due to the mild and highly efficient palladium-catalyzed deprotection conditions. Its orthogonality with the common Fmoc/tBu strategy is well-established, allowing for reliable and selective side-chain functionalization.
-
This compound remains a viable option, particularly in solution-phase synthesis or when palladium contamination is a major concern. However, the challenges associated with on-resin hydrogenolysis make it a less common choice in routine SPPS.
For researchers and drug development professionals embarking on the synthesis of complex peptides requiring side-chain modifications, a thorough understanding of the chemistry of these protecting groups is paramount for a successful outcome. The Alloc protecting group, in this context, offers a more versatile and robust platform for on-resin manipulations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high-yielding solid-phase total synthesis of daptomycin using a Fmoc SPPS stable kynurenine synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Dap(Z)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) offers a versatile scaffold for creating peptides with novel functionalities. The choice of side-chain protecting group for Dap is a critical decision that influences the synthetic strategy, cleavage conditions, and ultimately, the purity of the final peptide as determined by High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of peptides synthesized using Fmoc-Dap(Z)-OH, where the β-amino group is protected by a benzyloxycarbonyl (Z) group, with alternatives such as Fmoc-Dap(Boc)-OH (tert-butyloxycarbonyl) and Fmoc-Dap(Alloc)-OH (allyloxycarbonyl). The comparison is supported by an analysis of their orthogonal protection schemes, deprotection requirements, and potential side reactions, all of which impact the final HPLC purity profile.
Performance Comparison of Dap Side-Chain Protecting Groups
The selection of a side-chain protecting group for Dap in Fmoc-based SPPS is primarily dictated by the desired orthogonality. The protecting group must remain stable during the repetitive piperidine treatments for Nα-Fmoc removal but should be cleavable under conditions that do not degrade the peptide.
| Protecting Group | Structure | Cleavage Condition | Orthogonality to Fmoc-SPPS | Key Advantages & Disadvantages |
| Z (Benzyloxycarbonyl) | Benzyl-O-(C=O)- | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HF, TFMSA) | Fully Orthogonal. Stable to both piperidine and standard TFA cleavage cocktails. | Advantages: High stability allows for the synthesis of fully protected peptide fragments. Disadvantages: Requires a separate, non-standard deprotection step after TFA cleavage. Hydrogenolysis can be problematic for peptides containing other reducible groups (e.g., Cys, Met). |
| Boc (tert-Butyloxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Not fully orthogonal with standard cleavage. Cleaved simultaneously with tBu-based side-chain protecting groups and the resin linker during the final TFA cleavage. | Advantages: Convenient as no separate deprotection step is required if the free β-amino group is desired in the final peptide. Disadvantages: The β-amino group is deprotected during cleavage, which may not be desirable for on-resin side-chain modifications. |
| Alloc (Allyloxycarbonyl) | H₂C=CH-CH₂-O-(C=O)- | Palladium(0)-catalyzed reduction (e.g., Pd(PPh₃)₄ and a scavenger) | Fully Orthogonal. Stable to both piperidine and TFA. | Advantages: Allows for selective on-resin deprotection of the Dap side chain for subsequent modifications. Disadvantages: Requires the use of a palladium catalyst, which must be thoroughly removed to avoid contamination of the final peptide. |
Experimental Data Summary
Direct comparative HPLC purity data for peptides synthesized with this compound versus other Dap derivatives is not extensively available in the literature. However, the expected purity of the crude peptide is influenced by the protecting group's stability and the complexity of the deprotection steps.
| Parameter | This compound | Fmoc-Dap(Boc)-OH | Fmoc-Dap(Alloc)-OH |
| Expected Crude Purity | Generally high, as the Z-group is very stable during synthesis. The final purity depends on the efficiency of the subsequent hydrogenolysis step. | Purity is sequence-dependent and influenced by the efficiency of the single TFA cleavage step. | High purity can be achieved, but potential for palladium contamination if not properly washed. |
| Post-Cleavage State | Z-protected Dap side chain remains. Requires a separate deprotection step. | Free Dap side-chain amine is exposed. | Alloc-protected Dap side chain remains. Requires a separate deprotection step. |
| Key Impurities | - Incomplete Z-group removal. - Side reactions if other reducible groups are present during hydrogenolysis. | - Standard SPPS-related impurities (e.g., deletion sequences). - t-butyl adducts on sensitive residues (e.g., Trp, Cys). | - Residual palladium catalyst. - Scavenger adducts from the Alloc deprotection step. |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating an Fmoc-Dap derivative into a peptide sequence on a solid support resin.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (including this compound or alternatives) (3 eq.), an activating agent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final N-terminal Fmoc deprotection.
Cleavage and Deprotection Protocols
Protocol 1: Cleavage of Peptide from Resin (General)
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT) - choice depends on peptide sequence)
-
Cold diethyl ether
-
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Deprotection of Z-group (Post-Cleavage)
-
Reagents:
-
Z-protected peptide
-
Solvent (e.g., Methanol, Acetic Acid)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen source (e.g., H₂ gas balloon)
-
-
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent.
-
Add the Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere and stir at room temperature.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent and lyophilize the peptide.
-
HPLC Analysis Protocol
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter before injection.
Mandatory Visualization
Caption: General workflow for Fmoc-SPPS, cleavage, and analysis.
Caption: Deprotection pathways for different Dap side-chain protecting groups.
Conclusion
The choice between this compound and its alternatives is a strategic one based on the final goal of the peptide synthesis.
-
This compound is an excellent choice when a fully protected peptide fragment is desired for subsequent segment ligation, or when the Dap side chain needs to remain protected until a final, specific deprotection step. Its high stability during standard Fmoc-SPPS and TFA cleavage can lead to a cleaner crude product prior to the final deprotection. However, the requirement for a separate hydrogenolysis step adds complexity to the workflow and may not be suitable for all peptide sequences.
-
Fmoc-Dap(Boc)-OH offers the most straightforward approach if the final product requires a free β-amino group on the Dap residue. The simultaneous deprotection during TFA cleavage simplifies the overall process.
-
Fmoc-Dap(Alloc)-OH provides the flexibility for on-resin modification of the Dap side chain, making it ideal for the synthesis of branched or cyclic peptides. The mild deprotection conditions are a significant advantage, though care must be taken to remove the palladium catalyst.
Ultimately, the selection of the appropriate Fmoc-Dap derivative will depend on a careful consideration of the overall synthetic strategy, the desired final peptide structure, and the available purification capabilities. HPLC analysis at each critical stage—post-synthesis, post-cleavage, and post-final deprotection—is essential to monitor purity and guide the optimization of the synthetic and purification protocols.
Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry of Peptides Containing a Dap(Z) Residue
For researchers, scientists, and drug development professionals engaged in peptide chemistry and proteomics, understanding the behavior of modified amino acids during mass spectrometric analysis is paramount for accurate structural elucidation and characterization. This guide provides a detailed comparison of the mass spectrometric fragmentation of peptides containing the non-canonical amino acid L-α,β-diaminopropionic acid with a benzyloxycarbonyl (Z) protected side chain, Dap(Z), versus their unmodified counterparts. This analysis is supported by inferred fragmentation pathways based on structurally similar molecules and established principles of peptide mass spectrometry.
The incorporation of modified amino acids, such as Dap(Z), into peptides is a critical strategy in drug discovery and peptide engineering to enhance stability, introduce conformational constraints, or provide a site for further chemical modification. The benzyloxycarbonyl (Z) group is a commonly used protecting group in peptide synthesis. Its presence, however, introduces a unique fragmentation pattern in tandem mass spectrometry (MS/MS) that distinguishes it from peptides composed of only canonical amino acids.
Comparative Fragmentation Analysis: Dap(Z) Peptides vs. Unmodified Peptides
Collision-induced dissociation (CID) is a widely used method in tandem mass spectrometry to fragment peptide ions for sequence analysis. While unmodified peptides typically fragment along the peptide backbone to produce characteristic b- and y-ions, peptides containing a Dap(Z) residue exhibit an additional, and often prominent, fragmentation pathway involving the protected side chain.
Based on the fragmentation behavior of structurally analogous compounds, such as benzyl-aminated lysine residues, the Dap(Z) side chain is expected to undergo a characteristic cleavage. This involves the formation of a stable benzylic or tropylium carbocation. This unique fragmentation signature can be a powerful diagnostic tool for identifying the presence and location of Dap(Z) residues within a peptide sequence.
Below is a table summarizing the expected fragmentation characteristics of a Dap(Z)-containing peptide compared to an unmodified peptide in a typical CID-MS/MS experiment.
| Feature | Unmodified Peptide | Peptide Containing Dap(Z) |
| Primary Fragmentation | Cleavage of the peptide backbone | Cleavage of the peptide backbone AND fragmentation of the Dap(Z) side chain |
| Characteristic Ions | A series of b- and y-ions | A series of b- and y-ions, with some ions showing a neutral loss from the Dap(Z) residue |
| Unique Fragmentation | None | Characteristic neutral loss of the benzyloxycarbonyl group or related fragments |
| Predicted Neutral Losses | Primarily H₂O and NH₃ from certain residues | In addition to H₂O and NH₃, a significant neutral loss corresponding to the benzyl group (approx. 91 Da) or toluene (approx. 92 Da) is expected. |
| Diagnostic Ions | Immonium ions for specific amino acids | A prominent ion at m/z 91 (tropylium ion) may be observed. |
Experimental Protocols
A robust experimental protocol is crucial for the reliable analysis of modified peptides. The following is a representative protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of a Dap(Z)-containing peptide.
1. Sample Preparation:
-
Protein Digestion (if applicable): If the peptide is part of a larger protein, digest the protein with a suitable protease (e.g., trypsin) under standard conditions.
-
Peptide Cleanup: Desalt and concentrate the peptide sample using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Resuspension: Dry the eluted peptides in a vacuum centrifuge and resuspend in a solvent compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Method: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions from the MS1 scan.
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35%.
-
Activation Type: Collision-Induced Dissociation (CID).
-
3. Data Analysis:
-
Process the raw MS/MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the spectra against a relevant protein or peptide sequence database.
-
Include a variable modification for the Dap(Z) residue on the appropriate amino acid (e.g., a mass shift corresponding to the Dap(Z) moiety on a diaminopropionic acid residue).
-
Manually inspect the MS/MS spectra of identified Dap(Z)-containing peptides to confirm the presence of the characteristic neutral losses and fragment ions.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway of a peptide containing a Dap(Z) residue. It highlights both the standard peptide backbone fragmentation and the unique side-chain cleavage.
Confirming the Successful Incorporation of Fmoc-Dap(Z)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of non-proteinogenic amino acids is paramount for the creation of novel peptides with tailored properties. Fmoc-L-2,3-diaminopropionic acid (Z)-OH (Fmoc-Dap(Z)-OH) is a key building block that introduces a side-chain amine, offering a site for conjugation, cyclization, or modification of peptide scaffolds. This guide provides a comprehensive comparison of methods to confirm its incorporation, details experimental protocols, and evaluates alternative building blocks.
Comparative Analysis of Confirmation Techniques
The confirmation of this compound incorporation is a critical checkpoint in SPPS. A multi-faceted approach, employing a combination of chromatographic and spectrometric techniques, is recommended for unambiguous verification.
| Technique | Principle | Information Provided | Sample Preparation | Sensitivity | Destructive? | Key Advantage | Key Limitation |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity of the crude peptide; retention time shift indicates incorporation. | Cleavage from resin, precipitation, dissolution. | Low (µg-mg) | No (sample can be collected). | Excellent for assessing overall purity and successful synthesis of the full-length peptide.[1] | Does not provide direct structural confirmation of incorporation at a specific site. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Exact molecular weight of the peptide, confirming the addition of the Dap(Z) residue. | Cleavage from resin, dissolution. | High (ng-µg) | Yes | "Gold standard" for definitive mass confirmation of the final product.[1] | Does not provide information on the purity of the sample. |
| Tandem MS (MS/MS) | Fragmentation of parent ion and analysis of daughter ions. | Sequence information, confirming the position of the Dap(Z) residue. | Cleavage from resin, dissolution. | High (ng-µg) | Yes | Provides sequence-level confirmation of incorporation. | Requires more specialized instrumentation and expertise. |
| Edman Degradation | Sequential cleavage and identification of N-terminal amino acids. | Direct sequencing of the peptide to confirm the position of Dap(Z). | Peptide immobilized on a solid support. | Moderate (pmol) | Yes | Provides definitive sequence information. | Can be time-consuming and is less commonly used with modern MS techniques. |
| Kaiser Test (Ninhydrin Test) | Colorimetric test for primary amines. | Qualitative indication of successful coupling (negative result). | A few beads of resin are taken directly from the reaction vessel. | Low | Yes | Quick and easy in-process test to monitor coupling efficiency. | Can give false negatives with sterically hindered amines. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound using a standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) strategy.
Protocol 1: Fmoc-SPPS Incorporation of this compound
This protocol outlines the manual Fmoc-SPPS process for incorporating an this compound residue into a peptide chain.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2]
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid using standard coupling reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[3]
-
Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), an activating agent such as HBTU or HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.[4]
-
Pre-activate the mixture for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
Alternatives to this compound
Several alternatives to this compound are available, each with distinct advantages and disadvantages based on the desired orthogonal protection scheme.
| Alternative | Side-Chain Protecting Group | Key Features | Advantages | Disadvantages |
| Fmoc-Dap(Boc)-OH | tert-Butoxycarbonyl (Boc) | Acid-labile side-chain protection. | Milder cleavage conditions for the side chain (TFA) compared to the Z group. Compatible with standard Fmoc-SPPS cleavage cocktails. | Less orthogonal if other acid-labile groups are present that need to be retained. |
| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Highly acid-labile side-chain protection. | Can be selectively removed on-resin using very mild acid conditions (e.g., 1% TFA in DCM), allowing for side-chain modification while the peptide is still attached to the resin. | Prone to rapid lactamization under certain coupling conditions, leading to poor incorporation efficiency.[5][6] |
| Fmoc-Dap(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine-labile side-chain protection. | Offers an orthogonal deprotection strategy that is compatible with both acid- and base-labile groups. | Dde migration to the α-amine can be a side reaction.[7] |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Incorporation
Caption: A typical experimental workflow for the solid-phase synthesis of a peptide containing this compound.
pH-Dependent Cellular Uptake of Dap-Containing Peptides
Peptides incorporating diaminopropionic acid have been shown to exhibit pH-sensitive behavior, which can be harnessed for intracellular drug delivery.[7][8][9] The side-chain amine of Dap has a pKa that allows for protonation in the acidic environment of endosomes, leading to a change in peptide conformation and subsequent endosomal escape.
Caption: Proposed mechanism for the pH-dependent endosomal escape of Dap-containing peptide-cargo complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of Peptides Incorporating Fmoc-Dap(Z)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, constrained conformation, and improved biological activity. L-2,3-diaminopropionic acid (Dap) is a versatile building block that introduces a primary amine on its side chain, offering a valuable site for chemical modifications such as cyclization, branching, and conjugation. The successful synthesis and characterization of Dap-containing peptides hinge on the appropriate choice of protecting groups for its side chain.
This guide provides a comprehensive comparison of the NMR characterization of peptides containing Fmoc-Dap(Z)-OH, where the side chain is protected by a benzyloxycarbonyl (Z) group, with a common alternative, Fmoc-Dap(Boc)-OH, which utilizes a tert-butyloxycarbonyl (Boc) protecting group. This comparison is supported by hypothetical experimental data for a model peptide, detailed experimental protocols, and workflow visualizations to aid researchers in their peptide design and analysis endeavors.
Performance Comparison: this compound vs. Fmoc-Dap(Boc)-OH
The choice between the Z and Boc protecting groups for the Dap side chain influences both the synthetic strategy and the NMR spectral features of the final peptide. The Z group is typically removed by hydrogenolysis, while the Boc group is acid-labile. These orthogonal cleavage strategies are a key consideration in complex peptide synthesis.
From an NMR perspective, the protecting group's protons and carbons will contribute to the overall spectrum. The aromatic protons of the Z group will appear in the downfield region of the ¹H NMR spectrum, while the nine equivalent protons of the Boc group will give a characteristic sharp singlet in the upfield region. These distinct signals can be useful for confirming the presence of the protecting group and for monitoring its removal.
Quantitative NMR Data Summary
To illustrate the differences in NMR spectra, we present hypothetical ¹H and ¹³C NMR chemical shift data for the model tripeptide Ac-Gly-Dap(X)-Gly-NH₂ , where 'X' is either the Z or Boc protecting group. This data is compiled into the following tables for easy comparison.
Disclaimer: The following NMR data is hypothetical and intended for illustrative purposes to highlight the expected differences in chemical shifts. Actual chemical shifts will be dependent on the specific peptide sequence, solvent, and other experimental conditions.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Ac-Gly-Dap(X)-Gly-NH₂ in DMSO-d₆
| Proton | Ac-Gly-Dap(Z)-Gly-NH₂ | Ac-Gly-Dap(Boc)-Gly-NH₂ | Notes |
| Ac-Gly | |||
| NH | 8.15 (t) | 8.16 (t) | |
| α-CH₂ | 3.80 (d) | 3.81 (d) | |
| Dap(X) | |||
| NH | 8.35 (d) | 8.34 (d) | |
| α-CH | 4.40 (m) | 4.35 (m) | |
| β-CH₂ | 3.45 (m), 3.30 (m) | 3.25 (m), 3.10 (m) | |
| Side Chain NH | 7.50 (t) | 6.80 (t) | |
| Z-group | |||
| CH₂ | 5.05 (s) | - | |
| Aromatic | 7.30-7.40 (m, 5H) | - | Distinct aromatic signals |
| Boc-group | |||
| C(CH₃)₃ | - | 1.38 (s, 9H) | Characteristic sharp singlet |
| Gly-NH₂ | |||
| NH | 8.20 (t) | 8.21 (t) | |
| α-CH₂ | 3.75 (d) | 3.76 (d) | |
| Amide NH₂ | 7.30 (s), 7.10 (s) | 7.31 (s), 7.11 (s) | |
| Acetyl CH₃ | 1.90 (s) | 1.91 (s) |
Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for Ac-Gly-Dap(X)-Gly-NH₂ in DMSO-d₆
| Carbon | Ac-Gly-Dap(Z)-Gly-NH₂ | Ac-Gly-Dap(Boc)-Gly-NH₂ | Notes |
| Ac-Gly | |||
| C=O | 169.5 | 169.6 | |
| α-C | 42.0 | 42.1 | |
| Dap(X) | |||
| C=O | 171.0 | 171.2 | |
| α-C | 52.5 | 53.0 | |
| β-C | 40.5 | 39.8 | |
| Z-group | |||
| C=O | 156.5 | - | |
| CH₂ | 65.5 | - | |
| Aromatic | 137.0, 128.5, 128.0, 127.8 | - | |
| Boc-group | |||
| C=O | - | 155.8 | |
| C(CH₃)₃ | - | 78.0 | |
| C(CH₃)₃ | - | 28.2 | Characteristic upfield signal |
| Gly-NH₂ | |||
| C=O | 170.0 | 170.1 | |
| α-C | 42.5 | 42.6 | |
| Acetyl CH₃ | 22.5 | 22.6 |
Experimental Protocols
I. Synthesis of a Model Peptide containing this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the model peptide Ac-Gly-Dap(Z)-Gly-NH₂ using Fmoc chemistry on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Glycine Coupling:
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HCTU (2.9 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
This compound Coupling:
-
Pre-activate this compound (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2.
-
Glycine Coupling: Repeat step 3.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash with DMF.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry and NMR.
II. NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O).[1]
-
For peptides in H₂O/D₂O, adjust the pH to the desired value (typically between 4 and 6) to minimize the amide proton exchange rate.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems within each amino acid residue.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons, which are crucial for sequential assignment and structure determination.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons. This is particularly useful for resolving overlapping proton signals.
-
Data Processing: Process all spectra using appropriate software (e.g., TopSpin, NMRPipe). Apply window functions (e.g., squared sine bell) and zero-filling to enhance resolution and signal-to-noise.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis and characterization of peptides containing this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Ac-Gly-Dap(Z)-Gly-NH₂.
Caption: General Workflow for NMR Characterization of a Synthetic Peptide.
Conclusion
The choice of protecting group for the Dap side chain is a critical decision in peptide synthesis that has implications for both the synthetic route and the subsequent characterization by NMR. While this compound and Fmoc-Dap(Boc)-OH are both valuable reagents, they offer different cleavage strategies and result in distinct NMR spectral signatures. The aromatic signals of the Z group and the sharp singlet of the Boc group can serve as useful diagnostic peaks. By understanding these differences and following robust experimental protocols, researchers can confidently synthesize and characterize novel Dap-containing peptides for a wide range of applications in drug discovery and development.
References
A Comparative Guide to the Efficiency of Coupling Reagents for Fmoc-Dap(Z)-OH
For researchers and professionals in peptide synthesis and drug development, the successful incorporation of modified amino acids is crucial for creating novel peptides with enhanced properties. Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid, or Fmoc-Dap(Z)-OH, is a key building block that allows for subsequent modifications at the beta-amino group. The efficiency of its incorporation into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) is highly dependent on the choice of coupling reagent. This guide provides an objective comparison of common coupling reagents, supported by experimental data from related "difficult" couplings, to aid in the selection of the most effective reagent for your research needs.
The selection of a coupling reagent is a balance between reactivity, the potential for side reactions such as racemization, and cost. For amino acids with modified side chains like this compound, steric hindrance can pose a challenge, necessitating more powerful activating agents to ensure complete and efficient coupling.
Performance Comparison of Common Coupling Reagents
The following table summarizes the performance of several widely used coupling reagents for the incorporation of sterically hindered or otherwise "difficult" amino acids, which serves as a strong indicator for their expected performance with this compound.
| Coupling Reagent | Reagent Class | Relative Speed | Coupling Efficiency | Risk of Racemization | Key Considerations |
| HATU | Aminium Salt | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings due to the formation of a highly reactive OAt-ester.[1][2][3] Often considered the gold standard for difficult sequences.[1] Can cause guanidinylation of the N-terminus if used in excess.[2][4] |
| HBTU/TBTU | Aminium Salt | Fast | High | Low (with HOBt) | A widely used and effective reagent.[2][5] While efficient, it may require longer reaction times or double coupling for very hindered residues compared to HATU.[1] |
| PyBOP | Phosphonium Salt | Fast | High | Low | A robust and efficient coupling reagent that avoids the carcinogenic byproducts of its predecessor, BOP.[5][6] Coupling reactions are often rapid.[5] |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low | A cost-effective option.[6] The in-situ formation of the HOBt-ester minimizes racemization.[4][5] The byproduct, diisopropylurea, is soluble in common solvents like DMF, making it suitable for SPPS.[5] |
Experimental Protocols
The following are generalized protocols for a single coupling cycle in Fmoc-based solid-phase peptide synthesis. The equivalents are calculated based on the initial loading of the resin. These protocols can be adapted for the coupling of this compound.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for maximizing coupling efficiency, especially for challenging sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.[7]
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[1][7] For sterically hindered amino acids, a base like 2,4,6-collidine may be preferred to minimize racemization.[4][8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[1][7]
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test such as the Kaiser test.[9] If the test is positive (indicating free amines), the coupling is incomplete and a second coupling may be necessary.[1] Once complete, wash the resin thoroughly with DMF and Dichloromethane (DCM).
Protocol 2: PyBOP-Mediated Coupling
A reliable and rapid method for most coupling reactions.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve this compound (2-5 equivalents) and PyBOP (2-5 equivalents) in DMF. Add DIPEA (4-10 equivalents) to the solution. Immediately add this activation mixture to the resin.[6]
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.[6]
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described in the HATU protocol.[6]
Protocol 3: DIC/HOBt-Mediated Coupling
A classic and cost-effective coupling method.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in DMF.[10]
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (5.5 equivalents).[10]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[9]
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test. Upon completion, wash the resin with DMF and DCM to remove byproducts (including the soluble diisopropylurea) and excess reagents.[9]
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying chemical logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Orthogonal Deprotection Strategies for Fmoc and Z Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z or Cbz) groups are two of the most prevalent amine protecting groups. Their successful application, particularly in multi-step syntheses, hinges on the ability to selectively remove one without affecting the other—a concept known as orthogonality. This guide provides an objective comparison of the deprotection strategies for Fmoc and Z groups, supported by experimental data and detailed protocols, to aid researchers in designing robust synthetic routes.
The Principle of Orthogonality: Fmoc vs. Z
The orthogonality of Fmoc and Z protecting groups stems from their distinct chemical labilities. The Fmoc group is stable to acidic conditions but is readily cleaved by bases, whereas the Z group is stable to bases but is susceptible to removal by catalytic hydrogenolysis or strong acidic conditions.[1][2][3] This differential reactivity allows for the selective deprotection of one group while the other remains intact, enabling the synthesis of complex molecules with multiple reactive sites.[4]
dot
Caption: Logical relationship of Fmoc and Z deprotection orthogonality.
Quantitative Comparison of Deprotection Conditions
The choice of deprotection method is critical and depends on the substrate's sensitivity and the presence of other functional groups. The following tables summarize common conditions for the removal of Fmoc and Z groups.
Table 1: Fmoc Group Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Time | Notes |
| Piperidine | 20-50% (v/v) | DMF | 5-20 min | Standard condition for solid-phase peptide synthesis (SPPS).[5][6][7] |
| Piperidine | 30% (v/v) | Toluene-DMF (1:1) | 11 min | An alternative solvent system.[5][8] |
| Piperidine | 20-23% (v/v) | NMP | 10-18 min | N-Methylpyrrolidone can be used as an alternative to DMF.[5][8] |
| DBU/Piperidine | 2% DBU, 2% Piperidine | DMF or NMP | 2-5 min | DBU can accelerate deprotection.[6] |
| Tris(2-aminoethyl)amine | 100 equivalents | CDCl3 | 2 min | Rapid scavenging of dibenzofulvene.[5][8] |
Table 2: Z (Cbz) Group Deprotection Conditions
| Method | Reagent/Catalyst | Solvent | Typical Time | Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | 1-16 hours | Generally clean and high-yielding.[1][9] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol or Ethanol | 1-4 hours | Safer alternative to H₂ gas.[1] |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid | 2-16 hours | Useful for substrates sensitive to hydrogenolysis.[9] |
| Lewis Acid Cleavage | AlCl₃/HFIP | Dichloromethane | Varies | Can be selective in the presence of other acid-sensitive groups.[10] |
Experimental Protocols
Detailed methodologies for the deprotection of Fmoc and Z groups are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual deprotection of an Fmoc-protected amine on a solid support.
Materials:
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh daily)
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: If starting with a dry resin, swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[11]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 2-3 minutes.[6][12]
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of the 20% piperidine/DMF solution. Agitate for an additional 5-15 minutes.[6][12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] Follow with washes of DCM to prepare for the next coupling step.
-
Confirmation (Optional): A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in blue beads).[11]
dot
Caption: Experimental workflow for Fmoc deprotection in SPPS.
Protocol 2: Z (Cbz) Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of a Z group in a solution-phase reaction.
Materials:
-
Z-protected compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the Z-protected compound in a suitable solvent in a round-bottom flask.[9]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon) and stir vigorously at room temperature.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification by chromatography may be necessary.
dot
Caption: General experimental workflow for Z deprotection.
Conclusion
The orthogonal nature of Fmoc and Z protecting groups provides a powerful tool for the synthesis of complex organic molecules, including peptides and other pharmaceuticals. The base-lability of Fmoc and the susceptibility of Z to hydrogenolysis or acidic cleavage allow for their selective removal in the presence of one another. The choice of specific deprotection conditions should be carefully considered based on the overall synthetic strategy and the chemical nature of the substrate. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize these essential protecting groups in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability Showdown: A Comparative Guide to Z, Boc, and Alloc Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the selection of amine protecting groups is a critical decision that dictates the efficiency and success of a synthetic route. The benzyloxycarbonyl (Z or Cbz), tert-butyloxycarbonyl (Boc), and allyloxycarbonyl (Alloc) groups are three of the most widely employed amine protecting groups, each with a distinct profile of stability and reactivity. This guide provides an objective, data-driven comparison of their performance to facilitate the rational design of protection strategies.
The principle of orthogonal protection, where one protecting group can be selectively removed in the presence of others, is fundamental to the synthesis of complex molecules.[1][2] Z, Boc, and Alloc groups form a powerful triad in this respect, as their deprotection conditions are mutually exclusive, allowing for the sequential unmasking of different amine functionalities within a molecule.[3]
Quantitative Stability Comparison
The following table summarizes the stability of Z, Boc, and Alloc protecting groups under various standard reaction conditions. The data, compiled from various sources, provides a semi-quantitative basis for comparison.
| Condition/Reagent | Z (Cbz) Group Stability | Boc Group Stability | Alloc Group Stability |
| Acidic Conditions | |||
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ (e.g., 20-50%) | Stable[4][5] | Labile (cleavage typically in 30 min - 3 h)[4][6] | Stable[7] |
| HCl in Dioxane (e.g., 4M) | Stable[5] | Labile (cleavage typically in < 1 h)[6] | Stable[8] |
| HBr in Acetic Acid | Labile[9] | Labile[6] | Stable |
| Basic Conditions | |||
| Piperidine (e.g., 20% in DMF) | Stable[10] | Stable[2][10] | Stable[7][9] |
| NaOH / H₂O | Stable[10] | Stable[2] | Stable[8] |
| Catalytic Hydrogenolysis | |||
| H₂ / Pd/C | Labile (cleavage typically in 1-4 h)[1][3] | Stable[2][3] | May be cleaved |
| Palladium(0) Catalysis | |||
| Pd(PPh₃)₄ / Scavenger | Stable | Stable | Labile (cleavage typically in < 2 h)[11] |
| Reductive Conditions | |||
| Na / liquid NH₃ | Labile | Stable | Stable |
Deprotection Mechanisms and Orthogonality
The distinct deprotection pathways for Z, Boc, and Alloc groups are the foundation of their orthogonality. The following diagram illustrates the selective removal of each group, enabling sequential reactions at different amine sites within a molecule.
Caption: Orthogonal deprotection of Boc, Z, and Alloc groups.
Experimental Protocols
Detailed methodologies for the selective deprotection of Boc, Z, and Alloc groups are provided below. These protocols are based on established procedures and serve as a general guideline.[1]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 2: Z (Cbz) Deprotection via Catalytic Hydrogenolysis
Materials:
-
Z-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Celite
Procedure:
-
Dissolve the Z-protected amine in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[9]
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere at room temperature for 1-4 hours.[1][3]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Alloc Deprotection using Palladium(0) Catalysis
Materials:
-
Alloc-protected amine
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Scavenger (e.g., phenylsilane, dimedone, or morpholine)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine in DCM.
-
Add a scavenger (e.g., 5-10 equivalents of phenylsilane).[12]
-
Add the palladium catalyst (e.g., 0.1-0.2 equivalents of Pd(PPh₃)₄).[12]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be directly purified by silica gel chromatography to remove the catalyst and scavenger byproducts.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the deprotection of these amine protecting groups.
Caption: A generalized workflow for amine deprotection.
Conclusion
The choice between Z, Boc, and Alloc protecting groups is highly dependent on the overall synthetic strategy, the nature of the substrate, and the presence of other functional groups. The acid-labile Boc group is a mainstay of solid-phase peptide synthesis, while the Z group, removable by hydrogenolysis, offers robustness towards a wider range of conditions in solution-phase synthesis.[5] The Alloc group, with its unique palladium-catalyzed deprotection, provides an additional layer of orthogonality, proving invaluable in the synthesis of complex molecules where both acid and base-labile groups must be preserved.[2] A thorough understanding of their respective stabilities and the specific experimental conditions for their removal is paramount for the successful execution of intricate synthetic campaigns in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Maze of Modified Peptides: A Comparative Guide to Sequencing Peptides with Diaminopropionic Acid
For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, the sequencing of peptides containing modified non-canonical amino acids like diaminopropionic acid (Dap) presents a significant challenge. The unique structural properties of these modified residues can complicate analysis by standard sequencing methodologies. This guide provides an objective comparison of the primary techniques employed for sequencing peptides containing modified Dap, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its principal alternatives: Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The incorporation of modified amino acids such as diaminopropionic acid is a key strategy in drug discovery and development to enhance the therapeutic properties of peptides, including their stability, efficacy, and targeting capabilities. However, the very modifications that confer these advantages often introduce analytical hurdles. This guide will dissect the capabilities and limitations of each sequencing technique when faced with the complexities of Dap-modified peptides.
At a Glance: Comparing the Titans of Peptide Sequencing
The choice of a sequencing method is often a trade-off between sensitivity, speed, throughput, and the level of structural detail required. For peptides containing modified diaminopropionic acid, the unique characteristics of the modification will further influence this decision. The following table summarizes the key performance metrics of LC-MS/MS, Edman degradation, and NMR spectroscopy for the analysis of these challenging molecules.
| Feature | LC-MS/MS | Edman Degradation | NMR Spectroscopy |
| Principle | Fragmentation of ionized peptides and mass analysis of fragments. | Sequential chemical removal and identification of N-terminal amino acids. | Analysis of the magnetic properties of atomic nuclei to determine molecular structure. |
| Throughput | High | Low to Medium | Low |
| Sensitivity | High (picomole to femtomole) | High (low picomole)[1] | Low (micromole to nanomole) |
| Speed per Sample | Fast (minutes to hours) | Slow (hours per residue)[2] | Slow (hours to days) |
| De Novo Sequencing | Yes, but can be challenging for modified residues. | Yes, direct sequencing. | Limited to short sequence tags.[3][4] |
| Modification Analysis | Excellent for identifying mass shifts and localization. | Indirectly, by observing altered retention times of PTH-amino acids. | Excellent for detailed structural characterization of modifications. |
| N-terminal Blockage | Tolerated | Not suitable.[1] | Tolerated |
| Sample Purity | Tolerant to complex mixtures. | Requires highly purified samples.[5] | Requires highly purified and concentrated samples.[6] |
| Quantitative Analysis | Yes, using isotopic labeling (e.g., TMT, iTRAQ).[7][8] | Limited | Yes, for determining conformational populations.[9] |
Deep Dive into the Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse
LC-MS/MS has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[10] The technique's power lies in its capacity to separate peptides chromatographically and then fragment them in the gas phase, generating a unique "fingerprint" of fragment ions that can be used to deduce the amino acid sequence.
For peptides containing modified diaminopropionic acid, LC-MS/MS can readily detect the mass shift introduced by the modification.[11] The location of the modified Dap residue within the peptide sequence can often be determined by analyzing the mass shifts in the b- and y-ion series of the fragment spectrum. However, challenges can arise. The nature of the modification on the Dap residue can influence fragmentation patterns, sometimes leading to unexpected cleavage sites or the suppression of key fragment ions, which can complicate de novo sequencing. For instance, modifications on the side chain of Dap, which is a β-amino acid, can lead to unusual fragmentation pathways that differ from those of standard α-amino acids.[12]
A typical workflow for the LC-MS/MS analysis of a peptide containing a modified diaminopropionic acid residue involves the following steps:
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate protonation.[13]
-
Liquid Chromatography (LC) Separation: The peptide solution is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides, separating them based on their hydrophobicity.[13]
-
Mass Spectrometry (MS) Analysis:
-
Ionization: As peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Precursor Ion Selection: The ion corresponding to the Dap-modified peptide of interest is isolated.
-
Tandem Mass Spectrometry (MS/MS): The selected precursor ion is fragmented using a method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: The m/z of the resulting fragment ions is measured.
-
-
Data Analysis: The MS/MS spectrum is analyzed to determine the peptide sequence. This can be done through database searching if the unmodified peptide sequence is known, or through de novo sequencing for unknown sequences. The location of the modified Dap is confirmed by the mass shift observed in the fragment ions.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Quantitative Peptidomics with Isotopic and Isobaric Tags | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fmoc-Dap(Z)-OH
For researchers and professionals in the field of drug development, the proper handling and disposal of chemical reagents like Fmoc-Dap(Z)-OH is a cornerstone of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides detailed procedures for the safe disposal of Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid (this compound), a key reagent in peptide synthesis.
Key Properties for Safe Handling and Disposal
A summary of the relevant physical and chemical properties of this compound is presented below.[1][2] Understanding these properties is crucial for making informed decisions on its proper disposal.
| Property | Value |
| CAS Number | 204316-36-9[1][3][4] |
| Molecular Formula | C26H24N2O6[1][2][5] |
| Molecular Weight | 460.48 g/mol [1][5] |
| Appearance | Powder/Solid[1] |
| Storage Class | 11 - Combustible Solids[1] |
| Water Hazard Class (WGK) | 3 (severe hazard to water)[1] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.[1] This includes:
-
Eye Protection: Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential to protect personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
-
Segregation of Waste : Keep this compound waste separate from other chemical waste to avoid unintended reactions.[6]
-
Solid Waste :
-
Collect any unreacted this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[6]
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[6]
-
Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.[6]
-
Waste solutions from peptide synthesis deprotection steps containing this compound will also contain reagents like piperidine and solvents such as dimethylformamide (DMF). This waste must be collected in a designated, sealed container for hazardous liquid waste.
-
-
Containerization :
-
Storage of Waste :
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal :
-
Contaminated Packaging :
-
Empty containers can be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing for combustible packaging materials.[7]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound =95.0 204316-36-9 [sigmaaldrich.com]
- 2. This compound | C26H24N2O6 | CID 2756105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. This compound, CasNo.204316-36-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Fmoc-Dap(Z)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fmoc-Dap(Z)-OH are paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Physicochemical and Safety Data
A summary of the relevant physical, chemical, and safety properties of this compound is presented below. Understanding these properties is crucial for making informed decisions on its proper handling and disposal.
| Property | Value |
| Chemical Name | Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid |
| Synonyms | Fmoc-3-(Z-amino)-L-alanine |
| CAS Number | 204316-36-9[1][2] |
| Molecular Formula | C₂₆H₂₄N₂O₆[2] |
| Molecular Weight | 460.48 g/mol [1] |
| Form | Powder[1] |
| Assay | ≥95.0%[1] |
| Storage Temperature | 2-8°C[3] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) respirator[1] |
| First Aid Measures | Skin contact: Immediately wash with copious amounts of water for at least 15 minutes. Eye contact: Immediately flush with copious amounts of water for at least 15 minutes. Inhalation: Remove to fresh air. Seek medical attention if irritation persists or in severe cases.[4] |
| Disposal | Mix with an inert absorbent material, sweep up, and keep in a tightly closed container for disposal. Do not allow material to enter drains or water courses.[4] |
Operational Plan for Handling and Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc solid-phase peptide synthesis (SPPS). The following is a step-by-step guide for its safe handling and incorporation into a peptide chain.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wear appropriate Personal Protective Equipment (PPE): a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4] For weighing and handling the powder, a type N95 respirator is recommended to avoid inhalation.[1]
2. Weighing and Dissolution:
-
Carefully weigh the required amount of this compound powder in a disposable weigh boat inside the chemical fume hood to minimize dust generation.
-
Dissolve the this compound in a suitable solvent, typically N,N-Dimethylformamide (DMF), for use in the peptide synthesizer or manual coupling reaction.
3. Solid-Phase Peptide Synthesis (SPPS) Workflow:
The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. This process involves the sequential addition of amino acids to a solid support (resin).[5][6]
-
Resin Preparation: The synthesis begins with a resin support, which is swelled in a suitable solvent like DMF.[7]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[7] This exposes a free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.[7]
-
Amino Acid Coupling: The prepared solution of this compound is activated with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA, collidine) and then added to the resin.[7][8] The reaction forms a new peptide bond.
-
Washing: The resin is washed again with DMF to remove any unreacted reagents and by-products.[7]
This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound, as well as waste from the washing and deprotection steps of SPPS (containing DMF, piperidine, etc.), should be collected in a separate, labeled, and sealed container for liquid chemical waste. This is typically categorized as non-halogenated solvent waste.
-
-
Containerization and Storage:
-
Use chemically resistant containers that can be securely sealed.
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting pickup by a certified chemical waste disposal service.
-
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. This compound ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. 204316-36-9|this compound|BLD Pharm [bldpharm.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
